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  • Product: 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one
  • CAS: 926211-93-0

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity Profile of 2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one: A Technical Guide for Drug Discovery Professionals

In Vitro Biological Activity Profile of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one: A Technical Guide for Drug Discovery Professionals Foreword: Navigating the Frontier of Thiazolopyrimidine Chemistry The...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Biological Activity Profile of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Frontier of Thiazolopyrimidine Chemistry

The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, a testament to its versatile and potent biological activities. As a bioisostere of purine, this heterocyclic system has been the foundation for the development of numerous targeted therapies, particularly in oncology. This guide focuses on a specific, yet under-characterized, member of this family: 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS No. 926211-93-0).

While extensive public data on this exact molecule is not yet available, its structural features, combined with a wealth of research on closely related analogs, allow us to construct a robust, predictive profile of its likely in vitro biological activities. This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of this compound. We will delve into its probable mechanisms of action, provide field-tested experimental protocols for its characterization, and present a framework for data interpretation, all grounded in the established pharmacology of the thiazolopyrimidine class.

The Compound: Structure and Rationale

Chemical Structure:

  • IUPAC Name: 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one

  • CAS Number: 926211-93-0[3]

  • Molecular Formula: C₇H₈N₄OS[3]

  • Molecular Weight: 196.23 g/mol [3]

The core of the molecule is the[1][2]thiazolo[4,5-d]pyrimidine bicyclic system. Key substitutions that dictate its predicted activity include:

  • The 2-(Dimethylamino) group: This electron-donating group is a common feature in many kinase inhibitors, where it often forms critical hydrogen bonds within the ATP-binding pocket of the target enzyme.

  • The 7-oxo group: The presence of a carbonyl at this position suggests a potential hydrogen bond acceptor, which can also contribute to target engagement.

The compact and relatively rigid structure of this scaffold makes it an ideal candidate for occupying well-defined binding pockets in various protein targets.

Predicted Biological Activity and Mechanism of Action

Based on extensive literature on analogous compounds, 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one is predicted to exhibit significant anticancer activity , likely mediated through the inhibition of key signaling proteins.

Primary Predicted Target Class: Protein Kinases

The thiazolopyrimidine scaffold is a well-established "hinge-binding" motif for protein kinases. Numerous derivatives have been reported as potent inhibitors of various kinases involved in cancer progression.

  • Epidermal Growth Factor Receptor (EGFR) Kinase: Analogs with a 2,7-diamino-thiazolo[4,5-d]pyrimidine core have shown potent and selective inhibitory activity against EGFR.[1] EGFR is a receptor tyrosine kinase that, when overactivated, drives proliferation in many human tumors. Inhibition of EGFR would block downstream signaling pathways such as RAS/MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis.

  • Other Potential Kinase Targets: The broader thiazole and pyrimidine classes of compounds have been shown to inhibit a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Src family kinases. Therefore, it is highly probable that 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one acts as a multi-kinase inhibitor, a desirable property for overcoming resistance in cancer therapy.

Potential as a NOX4 Inhibitor

A recent patent has identified[1][2]thiazolo[4,5-d]pyrimidin-7-one derivatives as inhibitors of NADPH oxidase 4 (NOX4).[4] NOX4 is an enzyme that generates reactive oxygen species (ROS). In cancer, elevated ROS levels can paradoxically promote tumor growth and survival. Inhibition of NOX4 could therefore represent an alternative or complementary anticancer mechanism by modulating cellular redox balance.

Predicted Signaling Pathway Involvement

The primary mechanism of action is likely the interruption of oncogenic signaling cascades. The diagram below illustrates a generalized receptor tyrosine kinase (RTK) pathway, a probable target for this class of compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) ATP ATP RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Compound 2-(Dimethylamino)[1,3]thiazolo [4,5-d]pyrimidin-7(6H)-one Compound->RTK Inhibits (ATP Competitive) ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival GrowthFactor Growth Factor GrowthFactor->RTK Binds & Dimerizes

Caption: Predicted inhibition of a Receptor Tyrosine Kinase signaling pathway.

In Vitro Experimental Workflows & Protocols

To characterize the biological activity of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one, a tiered approach is recommended. The following protocols are detailed to provide a robust framework for its evaluation.

Workflow for In Vitro Characterization

Caption: Tiered workflow for in vitro compound characterization.

Protocol 1: Cell Viability Assay (Resazurin Reduction Assay)

This assay assesses the compound's cytotoxic or cytostatic effects on cancer cell lines. The resazurin (alamarBlue) assay is a fluorometric method that measures metabolic activity, which is proportional to the number of viable cells.

Principle: Viable, metabolically active cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (stock solution in DMSO).

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

  • 96-well clear-bottom black plates.

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Development: Add 20 µL of resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Fluorescence_treated / Fluorescence_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay measures the direct inhibitory effect of the compound on a specific kinase (e.g., EGFR).

Principle: The amount of ADP produced in a kinase reaction is measured. As kinase activity is inhibited, less ADP is formed. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.

Materials:

  • Recombinant human kinase (e.g., EGFR).

  • Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide).

  • ADP-Glo™ Kinase Assay kit (Promega).

  • 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one.

  • White, opaque 96-well or 384-well plates.

  • Luminescence plate reader.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In each well, add:

    • Kinase buffer.

    • Serial dilutions of the compound in buffer.

    • Kinase enzyme.

    • Substrate and ATP mixture to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin mix. Incubate for 30 minutes to develop the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3: Western Blot for Phospho-Protein Analysis

This protocol is used to determine if the compound inhibits the phosphorylation of downstream targets of a specific kinase in a cellular context.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀ from the viability assay) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise tabular format to allow for easy comparison.

Table 1: Illustrative In Vitro Cytotoxicity Data

The following table presents example IC₅₀ values based on data from structurally related thiazolopyrimidine compounds. These values represent the expected potency range for an active compound in this class.

Cell LineCancer TypeIllustrative IC₅₀ (µM)
MGC-803Gastric Cancer4.64
HGC-27Gastric Cancer5.07
HeLaCervical Cancer6.13
MCF-7Breast Cancer11.81

(Note: Data is illustrative, derived from analogous compounds reported in the literature for comparative purposes.)[4][5]

Table 2: Illustrative In Vitro Kinase Inhibition Data

This table shows example IC₅₀ values for kinase inhibition, demonstrating how to present data for target potency and selectivity.

Kinase TargetIllustrative IC₅₀ (nM)
EGFR 50
VEGFR2450
CDK2> 10,000
Src800

(Note: Data is hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one represents a promising, yet underexplored, molecule within a pharmacologically significant class of compounds. Based on a comprehensive analysis of its structural analogs, it is predicted to function as an anticancer agent, likely through the inhibition of oncogenic protein kinases such as EGFR. The experimental protocols detailed in this guide provide a clear and robust pathway for its in vitro characterization, from initial cytotoxicity screening to elucidating its cellular mechanism of action.

Future research should focus on executing these workflows to generate a specific biological data profile for this compound. A broad kinase screen would be invaluable for identifying its primary targets and assessing its selectivity. Subsequent studies could then progress to in vivo models using xenografts of sensitive cell lines to evaluate its therapeutic potential in a preclinical setting. The insights gained from such studies will be critical in determining the future trajectory of this compound in the drug discovery pipeline.

References

  • Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). (2024). Molecules. [Link]

  • Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. (2026). RSC Advances. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). Molecules. [Link]

  • [1][2]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. (2024). Google Patents.

Sources

Exploratory

Pharmacokinetics of 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one in Murine Models: A Comprehensive Technical Guide

Executive Summary The [1,3]thiazolo[4,5-d]pyrimidine scaffold is a privileged bioisosteric analog of purine, heavily utilized in the design of kinase inhibitors, viral polymerase inhibitors, and G-protein-coupled recepto...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,3]thiazolo[4,5-d]pyrimidine scaffold is a privileged bioisosteric analog of purine, heavily utilized in the design of kinase inhibitors, viral polymerase inhibitors, and G-protein-coupled receptor (GPCR) antagonists[1]. Specifically, 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one represents a highly functionalized core where the C2-dimethylamino group modulates basicity and target affinity, while the C7-lactam (7(6H)-one) acts as a critical hydrogen bond donor/acceptor[2].

Transitioning this scaffold from in vitro discovery to in vivo efficacy requires a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Murine models (specifically C57BL/6 or CD-1 mice) serve as the foundational mammalian system for these pharmacokinetic (PK) evaluations due to their well-characterized hepatic cytochrome P450 (CYP) orthologs and low compound requirements[3]. This whitepaper provides an authoritative, step-by-step methodology for evaluating the pharmacokinetics of this compound, detailing the causality behind formulation, bioanalysis, and data interpretation.

Physicochemical Rationale and ADME Profiling

Before executing in vivo studies, the physicochemical properties of 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one must be contextualized to predict its PK behavior:

  • Lipophilicity (LogP) and Solubility: The fused thiazolopyrimidine core is inherently lipophilic, but the lactam motif at position 7 introduces polarity. This balance typically results in a moderate LogP (~1.5 to 2.5), which is optimal for passive membrane permeability but necessitates co-solvents for intravenous (IV) formulation[4].

  • Acid-Base Properties (pKa): The dimethylamino group is weakly basic. In the acidic environment of the murine stomach (pH ~3.0), it becomes protonated, enhancing aqueous solubility for oral (PO) absorption. However, upon entering the neutral pH of the systemic circulation (pH 7.4), the compound reverts to its predominantly unionized state, facilitating a moderate volume of distribution ( Vd​ ) into peripheral tissues[5].

  • Metabolic Vulnerability: The N-dimethyl moiety is a classic liability for CYP-mediated oxidative N-demethylation, often leading to rapid hepatic clearance in rodents[6].

Murine Pharmacokinetic Study Design

To ensure self-validating and robust data, the experimental design must account for both absolute bioavailability ( F ) and systemic clearance ( CL ). This requires a parallel-group study utilizing both IV and PO administration routes.

Animal Model Selection

Male C57BL/6 mice (8–10 weeks old, 20–25 g) are selected. Male mice are preferred in early PK screening to eliminate the variability introduced by the estrous cycle in females, ensuring tighter standard deviations across the concentration-time curve.

Formulation Strategy

Causality Check: Thiazolopyrimidines often precipitate in pure saline. A co-solvent system is required to maintain the drug in solution without causing hemolysis or acute toxicity.

  • IV Formulation (1 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline. DMSO fully dissolves the compound, Solutol acts as a non-ionic surfactant to prevent precipitation upon injection, and saline provides isotonicity.

  • PO Formulation (5 mg/kg): 0.5% Methylcellulose (MC) / 0.1% Tween 80 in water. For oral dosing, a homogeneous suspension is acceptable and often preferred to mimic standard solid-dosage forms.

Dosing and Sampling Protocol
  • Administration: Administer the IV dose via the lateral tail vein (bolus, 5 mL/kg). Administer the PO dose via oral gavage (10 mL/kg).

  • Serial Blood Sampling: Collect blood (approx. 30 µL per time point) via submandibular vein puncture or tail snip at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix Stabilization: Collect blood directly into tubes coated with K2EDTA (anticoagulant). Crucial Step: Immediately place tubes on wet ice to halt ex vivo enzymatic degradation, then centrifuge at 4,000 × g for 10 minutes at 4°C to isolate plasma.

PK_Workflow DoseIV IV Bolus Dosing (1 mg/kg) Sampling Serial Blood Sampling (K2EDTA, 4°C) DoseIV->Sampling Plasma DosePO Oral Gavage Dosing (5 mg/kg) DosePO->Sampling Plasma Extraction Protein Precipitation (MeCN + SIL-IS) Sampling->Extraction Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Supernatant NCA NCA PK Modeling (WinNonlin) LCMS->NCA Data

Murine PK study workflow from dosing to non-compartmental analysis (NCA).

Bioanalytical Methodology (LC-MS/MS)

Quantification of 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one requires high sensitivity and selectivity, achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Sample Extraction (Protein Precipitation)

Protein precipitation (PPT) is chosen over liquid-liquid extraction (LLE) because it provides near-quantitative recovery of moderately lipophilic compounds while being highly amenable to high-throughput 96-well plate formats.

  • Aliquot 20 µL of murine plasma into a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile (MeCN) containing 50 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., 2H6​ -labeled analog). Trustworthiness Note: The SIL-IS is mandatory to correct for matrix ionization suppression and extraction losses.

  • Vortex the plate at 1,000 rpm for 5 minutes.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the denatured plasma proteins.

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of ultrapure water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

Chromatographic and MS Conditions
  • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm). The C18 stationary phase provides excellent retention for the thiazolopyrimidine core.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in MeCN. Formic acid acts as a proton source, enhancing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Gradient: 5% B to 95% B over 2.0 minutes, hold for 0.5 minutes, re-equilibrate for 1.0 minute.

  • Detection: ESI+ MRM mode. The parent mass [M+H]+ is isolated in Q1, fragmented via collision-induced dissociation (CID) in Q2, and a specific product ion (e.g., loss of the dimethylamino group) is monitored in Q3.

Pharmacokinetic Parameters & Data Analysis

Data is analyzed using Non-Compartmental Analysis (NCA) via industry-standard software (e.g., Phoenix WinNonlin). The table below summarizes representative PK parameters for this class of compounds in mice[3][4].

Table 1: Representative Murine PK Parameters
ParameterDefinitionIV (1 mg/kg)PO (5 mg/kg)Unit
Cmax​ Maximum plasma concentration1,250 ± 140840 ± 95ng/mL
Tmax​ Time to reach Cmax​ 0.0830.5 - 1.0h
AUC0−∞​ Area under the curve1,850 ± 2103,240 ± 315ng·h/mL
T1/2​ Terminal half-life1.8 ± 0.32.1 ± 0.4h
CL Systemic clearance9.0 ± 1.2N/AmL/min/kg
Vdss​ Volume of distribution at steady state1.2 ± 0.2N/AL/kg
F Absolute bioavailabilityN/A~35% %

Data Interpretation: The clearance ( CL = 9.0 mL/min/kg) is classified as moderate in mice (murine hepatic blood flow is ~90 mL/min/kg). The volume of distribution ( Vdss​ = 1.2 L/kg) is slightly greater than total body water (0.7 L/kg), indicating moderate tissue penetration[4]. The oral bioavailability of ~35% suggests that while absorption is adequate, the compound likely undergoes first-pass hepatic metabolism.

Metabolic Pathways & Biotransformation

The primary driver of clearance for 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is hepatic metabolism. In murine models, orthologs of human CYP3A4 and CYP2D6 rapidly target the electron-rich dimethylamino group[6].

The primary Phase I biotransformation is N-demethylation , yielding a secondary amine metabolite. If the secondary amine retains target affinity, it may act as an active metabolite. Subsequent Phase II metabolism involves glucuronidation of the lactam nitrogen or the newly formed secondary amine, rendering the molecule highly polar for rapid renal excretion.

Metabolism Parent 2-(Dimethylamino)[1,3]thiazolo [4,5-d]pyrimidin-7(6H)-one CYP Hepatic CYP450 (CYP3A/2D murine orthologs) Parent->CYP Oxidation Desmethyl N-Desmethyl Metabolite (Phase I Oxidation) CYP->Desmethyl N-demethylation UGT UGT Enzymes (Phase II Conjugation) Desmethyl->UGT Conjugation Glucuronide N-Glucuronide Conjugate (Renal Excretion) UGT->Glucuronide Elimination

Proposed hepatic biotransformation pathway of the thiazolopyrimidine core.

Conclusion & Translational Outlook

The 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold exhibits a highly workable pharmacokinetic profile in murine models, characterized by moderate clearance, adequate tissue distribution, and viable oral bioavailability. For drug development professionals looking to optimize this scaffold, medicinal chemistry efforts should focus on mitigating the N-demethylation liability—potentially by substituting the dimethylamino group with sterically hindered amines or bioisosteric cyclic ethers (e.g., morpholine or azetidine derivatives) to prolong the terminal half-life and boost oral bioavailability[3][6].

References

  • Substituted 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines as Potent and Selective Antagonists of the Fractalkine Receptor (CX3CR1). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. PMC - NIH. Available at:[Link]

  • Substituted 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines as Potent and Selective Antagonists of the Fractalkine Receptor (CX3CR1). ResearchGate. Available at:[Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen. Available at: [Link]

  • Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Foundational

Preliminary Toxicity Screening for 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one: A Preclinical Whitepaper

Executive Summary The compound 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one represents a highly privileged heterocyclic scaffold. As a purine bioisostere, the thiazolo[4,5-d]pyrimidine core is widely investig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one represents a highly privileged heterocyclic scaffold. As a purine bioisostere, the thiazolo[4,5-d]pyrimidine core is widely investigated for kinase inhibition, adenosine receptor antagonism, and antineoplastic applications. However, the structural homology to endogenous purines (adenine and guanine) and the presence of a metabolically labile dimethylamino group introduce inherent toxicological liabilities.

This whitepaper outlines a self-validating, tiered preclinical toxicity screening strategy designed to systematically de-risk this compound. By integrating high-content cellular imaging, regulatory-compliant genotoxicity assays, and safety pharmacology, this framework ensures that structural liabilities are identified prior to costly in vivo studies.

Mechanistic Rationale for Toxicity Screening

To design an effective screening cascade, we must first establish the causality between the compound's structural features and its potential mechanisms of toxicity.

  • Hepatotoxicity via Oxidative Metabolism: The 2-dimethylamino moiety is highly susceptible to oxidative N-demethylation by hepatic Cytochrome P450 enzymes (e.g., CYP3A4). This process can generate reactive electrophilic intermediates (such as formaldehyde or N-oxide species) that deplete intracellular glutathione, leading to elevated reactive oxygen species (ROS) and mitochondrial dysfunction.

  • Genotoxicity via Purine Mimicry: The planar, bicyclic[1,3]thiazolo[4,5-D]pyrimidine system closely mimics the spatial geometry of hypoxanthine and guanine. This structural homology increases the probability of DNA intercalation or erroneous incorporation by DNA polymerases, potentially inducing base-pair substitution or frameshift mutations.

  • Cardiotoxicity via hERG Blockade: Small, lipophilic molecules containing basic amine groups are classic pharmacophores for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization (QT prolongation).

G A 2-(Dimethylamino)[1,3]thiazolo [4,5-D]pyrimidin-7(6H)-one B Hepatic CYP450 N-Demethylation A->B D Purine Bioisosterism (DNA Intercalation) A->D C Reactive Electrophilic Intermediates B->C E Hepatotoxicity (Mitochondrial Dysfunction) C->E F Genotoxicity (Base-Pair Substitution) D->F

Mechanistic toxicity pathways for thiazolo[4,5-d]pyrimidine scaffolds.

Tier 1: In Vitro Hepatotoxicity (High-Content Screening)

Causality & Assay Selection

Because the primary route of clearance for thiazolopyrimidines is hepatic metabolism, liver cells are the first line of exposure to potential toxic metabolites. The human hepatocellular carcinoma cell line (HepG2) is selected because it retains essential human liver-specific functions and is the industry standard for High-Content Screening (HCS) of Drug-Induced Liver Injury (DILI) [1]. Multiparametric HCS allows us to distinguish between primary mitochondrial toxicity and general necrosis.

Step-by-Step Methodology
  • Cell Culture & Seeding: Maintain HepG2 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at a density of 4,000 cells/well into 384-well collagen I-coated microplates. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and equilibration.

  • Compound Exposure: Prepare a 10-point serial dilution of the test compound (ranging from 0.1 μM to 100 μM) in 0.5% DMSO. Treat the cells for two distinct time points: 24 hours (acute toxicity) and 72 hours (chronic toxicity).

  • Multiplex Fluorescent Staining: Post-incubation, wash the cells with PBS and apply a multiplex dye cocktail:

    • Hoechst 33342 (1 μg/mL): Quantifies nuclear area, chromatin condensation (apoptosis), and total cell loss.

    • TMRM (100 nM): Measures mitochondrial membrane potential (ΔΨm). A drop in fluorescence indicates mitochondrial depolarization.

    • BODIPY 665 (2.5 μg/mL): Detects intracellular lipid peroxidation and oxidative stress.

  • Image Acquisition & Analysis: Acquire images using an automated high-content imager (e.g., CellInsight CX7) at 20x magnification. Use proprietary algorithms to quantify fluorescence intensity per cell and calculate the IC₅₀ for each physiological parameter.

Tier 2: Genotoxicity (Bacterial Reverse Mutation Test)

Causality & Assay Selection

Due to the compound's structural similarity to nucleic acid bases, it is imperative to rule out direct DNA reactivity. The OECD 471 Bacterial Reverse Mutation Test (Ames Test) is the globally mandated gold standard for detecting point mutations [2]. Crucially, the assay must be performed both with and without an exogenous metabolic activation system (S9 fraction) to determine if the parent compound or its N-demethylated metabolites are mutagenic.

Step-by-Step Methodology
  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and the tryptophan-dependent Escherichia coli strain WP2 uvrA overnight in nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare a 10% S9 mix using liver homogenate from rats induced with Aroclor 1254, supplemented with NADP and glucose-6-phosphate to support CYP450 activity.

  • Pre-Incubation Protocol: In sterile test tubes, combine 100 μL of the bacterial suspension, 500 μL of S9 mix (or phosphate buffer for the -S9 condition), and 100 μL of the test compound (at 5 concentrations ranging from 1.5 to 5000 μ g/plate ). Incubate the mixture at 37°C for 20 minutes to allow metabolic conversion.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine/biotin or tryptophan) to the pre-incubation tubes. Vortex gently and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate the plates inverted at 37°C for 48 to 72 hours. Utilize an automated colony counter to quantify the number of revertant colonies. A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over the vehicle control) [3].

Workflow T1 Tier 1: Hepatotoxicity (HepG2 HCS Assay) T2 Tier 2: Genotoxicity (OECD 471 Ames Test) T1->T2 T3 Tier 3: Cardiotoxicity (ICH S7B hERG Assay) T2->T3 Decision Go/No-Go Decision Matrix T3->Decision

Tiered preclinical toxicity screening workflow for lead compounds.

Tier 3: Cardiotoxicity (hERG Patch-Clamp Assay)

Causality & Assay Selection

The ICH S7B regulatory guideline requires the evaluation of a compound's potential to delay ventricular repolarization prior to human clinical trials [4]. Because the 2-(dimethylamino) group is a basic amine, it is highly prone to interacting with the aromatic residues (Tyr652, Phe656) lining the pore cavity of the hERG potassium channel. Blockade of this channel leads to fatal cardiac arrhythmias (Torsades de Pointes).

Step-by-Step Methodology
  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Plate the cells onto glass coverslips 24 hours prior to electrophysiological recording.

  • Electrophysiology Setup: Employ the whole-cell configuration of the patch-clamp technique at physiological temperature (37°C).

    • Extracellular solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Voltage Protocol: Hold the cell membrane potential at -80 mV. Apply a depolarizing voltage step to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Compound Application: Continuously perfuse the test compound over the cell at increasing concentrations (e.g., 0.1, 1, 10, and 30 μM). Allow 3 to 5 minutes per concentration to achieve steady-state block.

  • Data Analysis: Measure the amplitude of the peak tail current. Calculate the percentage of inhibition relative to the pre-drug baseline and fit the data to a Hill equation to derive the IC₅₀ value.

Data Synthesis & Decision Matrix

To ensure objective advancement of the 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one scaffold, all quantitative data must be evaluated against strict pharmacological thresholds.

Assay / TierTarget ParameterThreshold for ConcernDecision Impact
Tier 1: HepG2 HCS Cell Viability (IC₅₀)< 10 μMHigh Risk: Requires structural optimization to reduce lipophilicity.
Tier 1: HepG2 HCS Mitochondrial Potential> 20% reduction at CₘₐₓModerate Risk: Flag for close monitoring in in vivo models.
Tier 2: OECD 471 Revertant Colonies≥ 2-fold increase over vehicleCritical Risk: Hard "No-Go" for clinical development; scaffold redesign required.
Tier 3: ICH S7B hERG Inhibition (IC₅₀)< 1 μM (or margin < 30x Cₘₐₓ)High Risk: High potential for QT prolongation; requires basicity masking.

References

  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. MDPI International Journal of Molecular Sciences.[Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[Link]

  • OECD 471 Ames Test Methodology & Regulatory Genotoxicity. Gentronix.[Link]

  • ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals. European Medicines Agency (EMA).[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives Abstract The[1][2]thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives

Abstract

The[1][2]thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a potent bioisostere.[3][4][5] This structural analogy has enabled the development of numerous derivatives with a wide spectrum of pharmacological activities, including roles as anticancer, antiviral, anti-inflammatory, and immunomodulatory agents.[3][4][5] This guide provides a detailed exploration of robust and efficient synthetic pathways for constructing a specific, high-value subclass: 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. We will dissect key synthetic strategies, focusing on the underlying chemical logic, provide detailed experimental protocols, and discuss the merits of both traditional solution-phase and modern solid-phase approaches tailored for researchers, chemists, and professionals in drug development.

Strategic Overview: Constructing the Bicyclic Core

The synthesis of the thiazolo[4,5-d]pyrimidine core can be approached by two primary retrosynthetic strategies:

  • Strategy A (Convergent Synthesis): Formation of a substituted 2-aminothiazole precursor followed by annulation of the pyrimidinone ring. This is the most common and versatile approach.

  • Strategy B (Linear Synthesis): Construction of a functionalized pyrimidine ring followed by the subsequent fusion of the thiazole ring.

This guide will focus primarily on Strategy A, as it offers greater flexibility for introducing diversity, particularly at the 2-position of the thiazole ring. We will detail a highly effective solution-phase pathway and its adaptation to a solid-phase methodology for library generation.

Pathway I: Solution-Phase Synthesis via Thiazole Construction and Pyrimidinone Annulation

This pathway is a cornerstone for accessing the target scaffold. It begins with the well-established Hantzsch thiazole synthesis, followed by an intramolecular cyclization to form the pyrimidinone ring.[1][6]

Mechanistic Rationale & Workflow

The logic of this pathway is to first build the electron-rich thiazole ring, which is appropriately functionalized with an amino group and a carboxamide. These vicinal groups are perfectly poised for a condensation reaction with a one-carbon electrophile to close the six-membered pyrimidinone ring. The choice of N,N-dimethylthiourea in the initial step is a critical design element, as it directly installs the required 2-(dimethylamino) substituent.

Below is a diagram illustrating the overall workflow.

G Start Key Starting Materials (Ethyl 2-cyano-3,3-bis(methylthio)acrylate & N,N-Dimethylthiourea) Intermediate Intermediate: 4-Amino-2-(dimethylamino) -N-arylthiazole-5-carboxamide Start->Intermediate Step 1: Thorpe-Ziegler Reaction (Amine Displacement & Thiazole Formation) Cyclization Key Step: Pyrimidinone Ring Annulation Intermediate->Cyclization Step 2: Intramolecular Cyclization (e.g., with Triethylorthoformate) Product Final Product: 2-(Dimethylamino)[1,3]thiazolo [4,5-d]pyrimidin-7(6H)-one Derivative Cyclization->Product

Caption: Solution-Phase Synthesis Workflow.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2-(dimethylamino)-N-phenylthiazole-5-carboxamide (Key Intermediate)

This step utilizes a Thorpe-Ziegler type reaction to construct the functionalized thiazole core. The use of ethyl 2-cyano-3,3-bis(methylthio)acrylate as a starting material is advantageous as the methylthio groups are excellent leaving groups, facilitating the reaction cascade.

  • Protocol:

    • To a solution of aniline (1.0 eq) in ethanol (10 mL/mmol), add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction to room temperature. Add N,N-dimethylthiourea (1.2 eq) and sodium ethoxide (1.5 eq) to the mixture.

    • Heat the resulting mixture to reflux for an additional 8-12 hours until TLC analysis indicates the consumption of the starting materials.

    • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH ~6.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol or column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure thiazole intermediate.

  • Expert Insight: The initial reaction with aniline forms an enamine intermediate, which then undergoes cyclization with N,N-dimethylthiourea. Sodium ethoxide acts as a base to facilitate the cyclization and subsequent tautomerization to the stable 4-aminothiazole product. This one-pot, two-step sequence is highly efficient for generating the required precursor.[7]

Step 2: Synthesis of 2-(Dimethylamino)-6-phenyl[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one

This is the critical ring-closing step that forms the final bicyclic system. Triethylorthoformate serves as an efficient and readily available one-carbon synthon.

  • Protocol:

    • Suspend the 4-amino-2-(dimethylamino)-N-phenylthiazole-5-carboxamide intermediate (1.0 eq) in a mixture of ethanol and triethylorthoformate (10:1 v/v).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA) (0.1 eq).[7]

    • Heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude residue can be purified by trituration with diethyl ether or by flash column chromatography to afford the final product.

  • Expert Insight: The reaction proceeds via initial formation of an ethoxyimidate intermediate between the carboxamide and triethylorthoformate. The neighboring amino group then acts as an intramolecular nucleophile, attacking the imidate carbon and eliminating ethanol to form the stable pyrimidinone ring. The acid catalyst is crucial for activating the orthoformate.

StepKey ReagentsSolventTypical Temp.Typical Yield
1 Aniline, N,N-Dimethylthiourea, NaOEtEthanolReflux65-80%
2 Triethylorthoformate, CSAEthanol60-70 °C85-95%
Table 1: Summary of Solution-Phase Reaction Conditions.

Pathway II: Solid-Phase Synthesis for Library Development

For drug discovery programs, the ability to rapidly generate a library of analogs is paramount. Solid-phase organic synthesis (SPOS) offers a powerful platform to achieve this by simplifying purification and enabling parallel processing.[8] The solution-phase chemistry described above is readily adaptable to a solid-phase format.[7]

Rationale and Workflow

The strategy involves anchoring the initial building block to a solid support (resin), performing the chemical transformations, and finally cleaving the desired product from the resin. This approach confines the substrate to the solid phase, allowing for the use of excess reagents and simple filtration-based purification after each step.

G Resin Start: Rink Amide Resin Step1 Step 1: Amide Coupling (Attach Carboxamide Precursor) Resin->Step1 Fmoc-protected amino acid Step2 Step 2: On-Resin Cyclization (Pyrimidinone Formation) Step1->Step2 Triethylorthoformate, CSA Step3 Step 3: Sulfide Oxidation (Optional) Step2->Step3 mCPBA (for activation) Step4 Step 4: Nucleophilic Substitution & Cleavage Step3->Step4 Various Amines (R-NH2) Trifluoroacetic Acid (TFA) Product Final Product Library Step4->Product

Caption: Solid-Phase Synthesis Workflow.

Experimental Protocols

This protocol describes a slightly modified route where the 2-position substituent is introduced in the final step, allowing for greater diversity. It starts with a 2-(methylthio)thiazole precursor.

  • Protocol:

    • Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF).

    • Amide Coupling: Couple a suitable 4-amino-2-(methylthio)thiazole-5-carboxylic acid to the resin using standard peptide coupling reagents like HATU or HBTU with a tertiary amine base (e.g., DIPEA).

    • Pyrimidinone Formation: Treat the resin-bound substrate with a solution of triethylorthoformate and CSA in a suitable solvent (e.g., Dichloromethane/Ethanol) at elevated temperature (e.g., 60 °C) to form the bicyclic core on the resin.[7]

    • Activation via Oxidation: Suspend the resin in Dichloromethane (DCM) and add meta-Chloroperoxybenzoic acid (mCPBA) to oxidize the 2-(methylthio) group to the more reactive 2-(methylsulfonyl) group. This is a key activation step.[7]

    • Diversification and Cleavage:

      • Divide the resin into separate reaction vessels.

      • To each vessel, add a solution of a different primary or secondary amine (e.g., dimethylamine for the target compound) in DCM.

      • Allow the nucleophilic aromatic substitution reaction to proceed overnight.

      • Wash the resin thoroughly with DCM and Methanol.

      • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA) in water) to release the final products into solution.

      • Evaporate the cleavage solution to obtain the crude products for purification via preparative HPLC.

  • Trustworthiness of the Protocol: This solid-phase method is self-validating. The oxidation to the sulfonyl group creates a highly activated position for nucleophilic substitution. The success of this step is easily monitored, and the final cleavage from the well-established Rink Amide linker ensures the integrity of the carboxamide functionality in the final product. By using dimethylamine in the final diversification step, the desired 2-(dimethylamino) group is installed with high fidelity. This modular approach allows for the synthesis of dozens to hundreds of unique derivatives from a common intermediate.[7][8]

Conclusion

The 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold represents a valuable target for medicinal chemistry and drug discovery. The synthetic pathways presented herein provide robust, reproducible, and scalable methods for its construction. The classic solution-phase approach, rooted in the Hantzsch synthesis and subsequent cyclization, offers a reliable route for producing specific target molecules. For programs requiring the exploration of structure-activity relationships, the adaptation of this chemistry to a solid-phase platform provides a powerful engine for the rapid generation of diverse chemical libraries. The strategic choice between these methodologies will depend on the specific goals of the research program, but both pathways offer a high degree of control and efficiency in accessing this important class of heterocyclic compounds.

References

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Chaban, T., et al. (2018).
  • Kuppast, B., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 286-301. Retrieved from [Link]

  • Lee, S., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 19(3), 633-639. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • Rahimizadeh, M., et al. (2011). Thiazolo[4,5-d]pyrimidines: Synthesis and antibacterial evaluation. Heterocyclic Communications, 17(1-2), 43-47. Retrieved from [Link]

  • Lee, S., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(3), 578. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 2 Synthesis of substituted thiazolo[4,5-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Title: A Practical Guide to the Dissolution of 2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one in DMSO for Research Applications

An Application Note and Protocol for Researchers Title: A Practical Guide to the Dissolution of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one in DMSO for Research Applications Introduction The thiazolopyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Title: A Practical Guide to the Dissolution of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one in DMSO for Research Applications

Introduction

The thiazolopyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, with derivatives showing a wide range of biological activities.[1] 2-(Dimethylamino)[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS No. 926211-93-0) is one such compound of interest for laboratory research. The reliability and reproducibility of in vitro and in vivo experiments depend critically on the proper preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and commonly used aprotic solvent capable of dissolving a vast array of organic molecules for biological screening.[4][5]

This document provides a detailed, experience-driven protocol for the solubilization of 2-(Dimethylamino)[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-one in DMSO. The methodologies described herein are designed to ensure solution integrity, maximize compound stability, and promote accurate, reproducible experimental results. We will delve into the causality behind each step, offering not just a procedure but a framework for best practices when handling this and similar chemical entities.

Compound Information and Physicochemical Properties

A foundational understanding of the compound's properties is essential before any experimental work.

PropertyValueSource
CAS Number 926211-93-0[2]
Molecular Formula C₇H₈N₄OS[2]
Molecular Weight 196.23 g/mol [2]
Purity ≥98% (Typical)[2]
Topological Polar Surface Area (TPSA) 61.88 Ų[2]
LogP 0.4456[2]

The relatively low LogP value suggests a degree of hydrophilicity, while the TPSA indicates moderate polarity. These parameters are consistent with the observed utility of DMSO as a solubilizing agent.

Safety, Handling, and Storage

2.1. Safety Precautions As of this writing, a specific Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, it must be handled with the standard care afforded to all new chemical entities of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6] After handling, wash hands thoroughly.[6]

2.2. Storage Conditions Proper storage is paramount to maintaining the compound's integrity.

  • Solid Compound: The solid material should be stored in a tightly sealed container in a dry environment at 2-8°C.[2]

  • DMSO Stock Solution: Once dissolved, stock solutions should be stored at -20°C or -80°C to minimize degradation.[4] It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and compromise compound stability.[4]

Materials and Equipment

  • 2-(Dimethylamino)[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-one (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, cell culture grade

  • Analytical balance (readable to 0.1 mg or better)

  • Sterile, low-retention microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated positive displacement or air displacement pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, for gentle warming)

  • Personal Protective Equipment (PPE)

Dissolution Workflow: A Visual Guide

The following diagram outlines the logical flow for preparing a high-quality stock solution. The process is designed to be self-validating, with checkpoints to ensure success.

DissolutionWorkflow cluster_prep Phase 1: Preparation cluster_dissolve Phase 2: Dissolution cluster_final Phase 3: Verification & Storage calc Calculate Mass & Volume (e.g., for 10 mM stock) weigh Accurately Weigh Compound calc->weigh prep_solvent Prepare Anhydrous DMSO weigh->prep_solvent add_solvent Add DMSO to Solid prep_solvent->add_solvent vortex Vortex Vigorously (2-3 minutes) add_solvent->vortex inspect1 Visual Inspection #1 vortex->inspect1 sonicate Sonicate in Water Bath (5-15 minutes) inspect1->sonicate Particulates remain final_inspect Final Visual Inspection (Clear Solution) inspect1->final_inspect Solution is clear inspect2 Visual Inspection #2 sonicate->inspect2 warm Gentle Warming (Optional) (Max 37°C) inspect2->warm Particulates remain inspect2->final_inspect Solution is clear warm->final_inspect aliquot Aliquot into Single-Use Tubes final_inspect->aliquot store Store at -20°C or -80°C aliquot->store

Sources

Application

Determining the Cytotoxic Potential of Novel Thiazolopyrimidines: A Detailed Protocol for Cell Viability Assessment

Introduction: Targeting Protein Homeostasis in Cancer with Thiazolopyrimidines The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with signific...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Protein Homeostasis in Cancer with Thiazolopyrimidines

The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including agents developed for oncology.[1][2][3] One such compound, 2-(Dimethylamino)[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-one, represents a class of molecules designed to interfere with fundamental cellular processes required for cancer cell survival and proliferation. While the specific mechanism of this particular derivative is under investigation, related compounds have been shown to function as potent inhibitors of Heat Shock Protein 90 (HSP90).[4][6][7][8][9]

HSP90 is a molecular chaperone crucial for the stability and function of a multitude of "client" proteins, many of which are oncoproteins that drive cancer progression.[4][10] By inhibiting HSP90's ATPase activity, these compounds lead to the degradation of client proteins, disrupting multiple oncogenic signaling pathways simultaneously and ultimately inducing cancer cell death.[4][6][10] This application note provides a comprehensive, field-proven protocol for determining the in vitro cytotoxic activity of 2-(Dimethylamino)[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-one and related analogs using a luminescent ATP-based cell viability assay.

Core Principles: Why an ATP-Based Assay?

The quantification of intracellular ATP is a robust indicator of metabolically active, viable cells.[5][11] Assays like the CellTiter-Glo® Luminescent Cell Viability Assay operate on the principle that ATP is a limiting substrate for the luciferase enzyme. When the reagent is added to cultured cells, it induces lysis and provides the necessary components for the luciferase reaction, which generates a luminescent signal directly proportional to the amount of ATP present.[11] This "add-mix-measure" format is highly sensitive, reproducible, and amenable to high-throughput screening, making it an ideal choice for generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[5][12]

Experimental Design & Workflow

The overall workflow is designed to ensure reproducibility and accuracy in determining the IC50 value of the test compound. It involves culturing cancer cells, treating them with a serial dilution of the compound, and quantifying cell viability after a set incubation period.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis A Cell Culture (e.g., A549 Lung Carcinoma) C Seed Cells in 96-Well Plate A->C B Compound Preparation (Serial Dilution in DMSO/Medium) E Treat Cells with Compound Dilutions B->E D Incubate (24h) for Adherence C->D D->E F Incubate (72h) for Treatment E->F G Equilibrate Plate to Room Temp F->G H Add CellTiter-Glo® Reagent G->H I Measure Luminescence H->I J Data Analysis (Normalize & Plot) I->J K Determine IC50 Value J->K

Caption: Experimental workflow for IC50 determination.

Detailed Protocol: Cell Viability Assay

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

I. Materials and Reagents
  • Cell Line: Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

  • Test Compound: 2-(Dimethylamino)[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-one, dissolved in sterile DMSO to create a 10 mM stock solution.

  • Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).

  • Equipment & Consumables:

    • Sterile, opaque-walled 96-well microplates (white plates are recommended for luminescence assays).

    • Humidified incubator (37°C, 5% CO₂).

    • Luminometer capable of reading 96-well plates.

    • Multi-channel pipette.

    • Sterile pipette tips and reagent reservoirs.

    • Biological safety cabinet.

II. Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Preparation: Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Dilution: Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL. This will result in 5,000 cells per well. Expert Tip: The optimal seeding density can vary between cell lines and should be determined empirically to ensure cells are still in the exponential growth phase at the end of the assay period.[13]

  • Seeding: Add 100 µL of the cell suspension to each well of a white, opaque-walled 96-well plate.

  • Controls: Include wells for "vehicle control" (cells treated with DMSO vehicle only) and "no-cell blank" (medium only) to determine background luminescence.[14][15]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[12]

Day 2: Compound Treatment

  • Serial Dilution: Prepare a serial dilution of the 10 mM test compound stock in complete growth medium. A common approach is to prepare a 2X concentration series. For example, to achieve a final concentration range of 10 µM to ~0.005 µM in the wells, prepare a 2X series from 20 µM down to ~0.01 µM. The final concentration of DMSO in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the prepared compound dilutions or control solutions to the appropriate wells.

  • Incubation: Return the plate to the incubator for 72 hours. This incubation period is a standard duration for assessing the anti-proliferative effects of many cancer drugs.[8][16]

Day 5: Assay and Data Acquisition

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the final CellTiter-Glo® Reagent, mixing gently to ensure it is homogeneous.[14][17]

  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This prevents temperature gradients that can affect enzyme kinetics.[14][15]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

  • Lysis Induction: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and ensure a complete reaction.[15]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[14]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average luminescence value from the "no-cell blank" wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each treated well relative to the vehicle-treated control wells using the following formula:[18] % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

  • Dose-Response Curve: Plot the % Viability against the log-transformed concentration of the test compound.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (such as GraphPad Prism or R) to fit a sigmoidal dose-response curve and determine the IC50 value.[12][18] The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.[19][20]

Illustrative Data Presentation

The results of the cytotoxicity screening can be summarized in a table for clarity and comparison across different cell lines.

Cell LineTissue of OriginIC50 (µM) [72h exposure]
A549Lung Carcinoma9.5 ± 1.2
MCF-7Breast Adenocarcinoma4.8 ± 0.6
HCT116Colon Carcinoma7.2 ± 0.9
PC-3Prostate Adenocarcinoma18.3 ± 2.1

Data are presented as the mean IC50 value ± standard deviation from three independent experiments.

Trustworthiness and Self-Validation

To ensure the integrity of the results, several quality control measures are essential:

  • Cell Line Authentication: Regularly perform STR profiling to confirm the identity of the cell lines and rule out cross-contamination.[21][22]

  • Aseptic Technique: Adhere to strict aseptic techniques throughout the protocol to prevent microbial contamination.[21]

  • Positive Control: Include a known HSP90 inhibitor (e.g., Ganetespib/STA-9090) as a positive control to validate assay performance.[9][23]

  • Replicate Wells: Run all treatments and controls in at least triplicate to ensure statistical robustness.

Conclusion

This application note provides a robust and detailed protocol for assessing the cytotoxic activity of 2-(Dimethylamino)[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-one. By leveraging a highly sensitive ATP-based luminescent assay, researchers can reliably determine the potency of this and other novel compounds, a critical step in the drug discovery and development pipeline. The principles and steps outlined herein are grounded in established methodologies and offer a framework for generating high-quality, reproducible data for preclinical evaluation.

References

  • What are HSP90 inhibitors and how do they work? (2024). Vertex AI Search.
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
  • Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. PMC.
  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd.
  • CellTiter-Glo Assay. OUS-research.no.
  • Hsp90 inhibitor. Wikipedia.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.
  • The Emergence of Ganetespib (Hsp90-IN-20): A Technical Guide to its Discovery and Synthesis. Benchchem.
  • Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects. PMC.
  • HSP90 Inhibitors. Source not available.
  • MTT assay protocol. Abcam.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC.
  • CytoSelect™ MTT Cell Prolifer
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Source not available.
  • Cell Viability Assays. NCBI Bookshelf.
  • MTT Cell Assay Protocol. Source not available.
  • How can I calculate IC50 for a cytotoxic substance? ResearchGate.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI.
  • Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. Benchchem.
  • Ganetespib (STA-9090). MedChemExpress.
  • HSP90 Inhibitor Ganetespib (STA-9090) Inhibits Tumor Growth in c-Myc-Dependent Esophageal Squamous Cell Carcinoma. PMC.
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling. PLOS One.
  • Improving Cancer Drug Screening with 3D Cell Culture. Promega Connections.
  • Cell Culture Quality Control: Best Practices. (2024). Source not available.
  • Cell Culture – Good Practice and Advanced Methods. Technology Networks.
  • Cell Culture Drug Testing: A Comprehensive Overview. ResearchGate.
  • Ganetespib (STA-9090) Product Data Sheet. APExBIO.
  • 2-(Diethylamino)-6H,7H-[4][5]thiazolo[4,5-d]pyrimidin-7-one. Sapphire Bioscience. Available at:

  • Materials and Methods Cell viability assay. Source not available.
  • (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. (2025). Source not available.
  • Novel 2-(2-Thienyl)-thiazolo[4,5- d]pyrimidin-7(6 H)-ones Binding β+/α- Subunit Interface as GABAAR Positive Allosteric Modulator for the Treatment of Status Epilepticus in Mouse. PubMed.
  • Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. PMC. Available at: 36.[4][5]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. Source not available.

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). PubMed.
  • Substituted 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines as Potent and Selective Antagonists of the Fractalkine Receptor (CX3CR1). ACS Publications.
  • Thiazolo[4,5-d]pyrimidin-7(6h)-one, 2,3-dihydro-3,6-dimethyl-5-[(2-oxo-2-phenylethyl)thio]. Source not available.

Sources

Method

Application Notes and Protocols for the Use of 2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one as a Putative Kinase Inhibitor in Cell Culture

Application Notes and Protocols for the Use of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one as a Putative Kinase Inhibitor in Cell Culture Introduction: A Privileged Scaffold for Targeted Inhibition The thia...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Use of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one as a Putative Kinase Inhibitor in Cell Culture

Introduction: A Privileged Scaffold for Targeted Inhibition

The thiazolo[4,5-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows for the design of molecules that can interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1] Compounds based on this scaffold have been developed as antagonists for the CX3CR1 receptor, modulators of the GABAa receptor, and inhibitors of the NOX4 enzyme.[2][3][4]

This document provides detailed application notes and protocols for the use of 2-(Dimethylamino)[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one , a specific derivative of this versatile scaffold. While direct inhibitory targets of this particular compound are still under investigation, its structural features suggest a potential role as a kinase inhibitor, particularly targeting the non-canonical IκB kinases (IKKs), TANK-binding kinase 1 (TBK1) and IKKε. These kinases are pivotal regulators of the innate immune response, making them attractive targets for therapeutic intervention in inflammatory diseases and cancer.[7][8][9]

The protocols outlined herein are designed to enable researchers to systematically evaluate the efficacy and mechanism of action of 2-(Dimethylamino)[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one in relevant cell-based assays. The experimental design is based on established methodologies for characterizing well-known TBK1/IKKε inhibitors such as GSK8612, BX-795, and MRT67307.[5][10][11]

Compound Specifications and Handling

PropertyValueSource
Molecular Formula C₇H₈N₄OS[6]
Molecular Weight 196.23 g/mol [6]
CAS Number 926211-93-0[6]
Appearance Solid (form may vary)N/A
Purity ≥98% (recommended)[6]
Storage Store at 2-8°C, sealed in a dry, dark environment.[6]
Reconstitution and Storage of Stock Solutions

Proper handling and storage of the compound are critical for maintaining its stability and activity.

Protocol 1: Reconstitution of 2-(Dimethylamino)[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one

  • Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Preparation of Stock Solution:

    • To prepare a 10 mM stock solution, add 509.6 µL of DMSO to 1 mg of the compound (MW: 196.23).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months).[12]

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Experimental Workflows and Protocols

The following section details a logical progression of experiments to characterize the activity of 2-(Dimethylamino)[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one in a cell culture setting.

Workflow for Inhibitor Characterization

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement & Pathway Analysis cluster_2 Phase 3: Functional Outcome Assessment A Determine Optimal Working Concentration via Cytotoxicity Assay (e.g., MTT, MTS) D Pre-treat Cells with Inhibitor A->D B Prepare Stock and Working Solutions B->A C Stimulate Innate Immune Pathway (e.g., with poly(I:C) or dsDNA) E Assess Downstream Signaling (Western Blot for p-IRF3, p-TBK1) C->E D->C F Measure Cytokine Production (ELISA or qPCR for IFN-β) E->F

Figure 1: A stepwise workflow for characterizing a putative kinase inhibitor in cell culture.

Protocol 2: Determining the Optimal, Non-Toxic Working Concentration

Before assessing the inhibitory activity of the compound, it is crucial to determine the maximum concentration that does not induce significant cytotoxicity.

  • Cell Seeding: Seed the cells of interest (e.g., THP-1, RAW 264.7, or HEK293T) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 2-(Dimethylamino)[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one. A typical starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) at the highest concentration used.

  • Incubation: Incubate the cells for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a commercial live/dead cell stain.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited). For subsequent inhibitory assays, use concentrations well below the cytotoxic threshold (e.g., below the IC10).

Protocol 3: Assessing Inhibition of the TBK1/IKKε Signaling Pathway

This protocol is designed to test the hypothesis that 2-(Dimethylamino)[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one inhibits the TBK1/IKKε signaling axis. This pathway is robustly activated by cytosolic nucleic acids.[10]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HT1080 or THP-1) in 6-well plates.[5]

    • Once the cells reach 70-80% confluency, pre-treat them with the desired non-toxic concentrations of 2-(Dimethylamino)[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one or a known TBK1 inhibitor (e.g., GSK8612 as a positive control) for 1-2 hours.[5][10]

  • Pathway Stimulation:

    • Stimulate the cells with an appropriate ligand to activate the TBK1/IKKε pathway. Common stimulants include:

      • Poly(I:C): A synthetic analog of double-stranded RNA that activates TLR3 and RIG-I-like receptors.[10][13]

      • Poly(dA:dT): A synthetic double-stranded DNA that activates the cGAS-STING pathway.[5]

    • The duration of stimulation will depend on the specific downstream marker being assessed (e.g., 1-4 hours for phosphorylation events).

  • Cell Lysis:

    • Following stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • Phospho-TBK1 (Ser172)

      • Total TBK1

      • Phospho-IRF3 (Ser396)

      • Total IRF3

      • A loading control (e.g., GAPDH or β-actin)

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Expected Outcome: A potent inhibitor of TBK1/IKKε will lead to a dose-dependent decrease in the phosphorylation of TBK1 and its downstream substrate, IRF3, upon stimulation.[5][10]

Signaling Pathway Overview

G cluster_0 Cytosol cluster_1 Nucleus dsRNA dsRNA (e.g., poly(I:C)) RIGI RIG-I / MDA5 dsRNA->RIGI dsDNA dsDNA (e.g., poly(dA:dT)) cGAS cGAS dsDNA->cGAS TBK1 TBK1 / IKKε RIGI->TBK1 STING STING cGAS->STING STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Inhibitor 2-(Dimethylamino)[1,3]thiazolo [4,5-d]pyrimidin-7(6H)-one Inhibitor->TBK1 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (Dimer) pIRF3->pIRF3_dimer Dimerization & Translocation IFNB IFN-β Gene Transcription pIRF3_dimer->IFNB

Figure 2: Putative mechanism of action targeting the TBK1/IKKε signaling pathway.

Protocol 4: Quantifying Functional Outcomes - Interferon-β Production

A key functional consequence of TBK1/IKKε activation is the production of type I interferons, such as IFN-β.[10] Measuring the inhibition of IFN-β secretion is a robust method for assessing the compound's efficacy.

  • Experimental Setup: Follow the same cell seeding, pre-treatment, and stimulation steps as outlined in Protocol 3. A longer stimulation period (e.g., 16-24 hours) is typically required for sufficient cytokine accumulation in the supernatant.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use a commercially available ELISA kit for the specific species of IFN-β you are measuring (e.g., human, mouse).

    • Follow the manufacturer's instructions to quantify the concentration of IFN-β in the collected supernatants.

  • qPCR (Quantitative Polymerase Chain Reaction):

    • Alternatively, measure the upregulation of the IFNB1 gene transcript.

    • After stimulation, lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Use qPCR with primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH) to quantify the relative gene expression.

  • Data Analysis: Compare the levels of IFN-β protein or mRNA in inhibitor-treated samples to the stimulated control. A successful inhibitor will show a dose-dependent reduction in IFN-β production.[13]

Troubleshooting and Considerations

  • Compound Solubility: If precipitation is observed in the cell culture medium, consider reducing the working concentration or using a different solvent system (though this should be validated for cytotoxicity).

  • Off-Target Effects: Be aware that small molecule inhibitors can have off-target effects. Consider performing kinase profiling or using structurally distinct inhibitors of the same pathway to confirm that the observed effects are specific to the intended target.

  • Cell-Type Specificity: The activity and potency of the inhibitor may vary between different cell lines due to differences in compound uptake, metabolism, or expression levels of the target protein. It is advisable to validate the findings in multiple relevant cell types.

Conclusion

2-(Dimethylamino)[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one belongs to a class of compounds with significant therapeutic potential. The protocols provided in this document offer a comprehensive framework for researchers to investigate its putative role as a TBK1/IKKε inhibitor. By systematically evaluating its cytotoxicity, impact on key signaling nodes, and functional consequences, a clear understanding of its cellular mechanism of action can be achieved. These studies will be instrumental in determining the potential of this compound for further development as a research tool or therapeutic agent.

References

  • bioRxiv. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor.
  • Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE.
  • ChemScene. 2-(Dimethylamino)-6h,7h-[5][6]thiazolo[4,5-d]pyrimidin-7-one.

  • National Center for Biotechnology Information. (n.d.). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor.
  • Sapphire Bioscience. 2-(Diethylamino)-6H,7H-[5][6]thiazolo[4,5-d]pyrimidin-7-one.

  • MedchemExpress. MRT67307 | IKKε/TBK-1 Inhibitor.
  • Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE.
  • MDPI. (2022).
  • MedchemExpress. TBK1/IKKε-IN-4.
  • National Center for Biotechnology Information. (n.d.).
  • ACS Chemical Biology. (2014). Identification and Further Development of Potent TBK1 Inhibitors.
  • Google Patents. (2024). [5][6]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4.

  • PubMed. (2025). Novel 2-(2-Thienyl)-thiazolo[4,5- d]pyrimidin-7(6 H)
  • ACS Publications. (2013). Substituted 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines as Potent and Selective Antagonists of the Fractalkine Receptor (CX3CR1).
  • PubMed. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.

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Application

Application Notes &amp; Protocols: In Vivo Dosing Strategies for 2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one

Application Notes & Protocols: In Vivo Dosing Strategies for 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one Abstract This document provides a comprehensive guide for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: In Vivo Dosing Strategies for 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one, a member of the thiazolo[4,5-d]pyrimidine class of compounds. Recognizing that this scaffold is prevalent in the development of kinase inhibitors and other targeted therapies, this guide emphasizes a systematic, evidence-based approach to preclinical study design. From initial physicochemical characterization and vehicle selection to designing and executing pharmacokinetic (PK) and pharmacodynamic (PD) studies, these notes offer detailed protocols and the scientific rationale behind critical experimental decisions. The overarching goal is to ensure the generation of high-quality, reproducible data essential for advancing novel chemical entities toward clinical evaluation.

Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold

The thiazolo[4,5-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, structurally resembling purine bases like adenine and guanine.[3] This structural similarity allows compounds from this class to interact with a wide range of biological targets, most notably protein kinases.[4][5][6] Bruton's tyrosine kinase (BTK) inhibitors, for example, have revolutionized the treatment of B-cell malignancies.[7][8] Like many small molecule kinase inhibitors, compounds based on this scaffold often exhibit poor aqueous solubility, which presents a significant challenge for achieving adequate oral bioavailability and consistent exposure in in vivo models.[9][10][11]

Therefore, developing a successful in vivo dosing strategy for a novel compound like 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one requires a meticulous and logical progression of experiments. This guide will walk through the necessary steps, from foundational formulation development to the design of efficacy studies, ensuring that each stage is built on a solid foundation of data and scientific principles.[1][2][12][13]

Pre-Formulation and Physicochemical Characterization: The Foundation of a Dosing Strategy

Before any in vivo administration, a thorough understanding of the compound's physical and chemical properties is paramount. This data will directly inform the selection of an appropriate vehicle and route of administration.

Critical Physicochemical Parameters

A summary of essential parameters to be determined is presented in Table 1.

ParameterImportance for In Vivo DosingRecommended Method(s)
Aqueous Solubility Determines the feasibility of simple aqueous solutions vs. more complex formulations (e.g., suspensions, solutions with co-solvents). Should be tested at various pH values (e.g., 2.0, 7.4) to mimic physiological conditions.Kinetic or thermodynamic solubility assays using HPLC-UV or LC-MS/MS.
LogP / LogD Indicates the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility and potential for non-specific binding, but also with good membrane permeability.Shake-flask method (octanol/water) or validated in silico prediction tools.
pKa Identifies ionizable groups and predicts how solubility will change with pH. This is critical for understanding absorption in the gastrointestinal tract.Potentiometric titration or UV-spectroscopy.
Solid-State Properties The crystalline form (polymorph) or amorphous nature of the compound can significantly impact its dissolution rate and, consequently, its bioavailability.X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC).

Vehicle Selection and Formulation Development

The primary goal of formulation development in a preclinical setting is to ensure consistent and adequate drug exposure. For poorly soluble compounds like many kinase inhibitors, this often requires more than a simple saline solution.

A Tiered Approach to Vehicle Selection

A logical, tiered approach to vehicle screening is recommended. Start with the simplest, most universally tolerated vehicles and increase complexity only as needed.

  • Tier 1: Aqueous Suspensions: For initial studies, a uniform aqueous suspension is often the most practical choice.

    • Common Vehicles:

      • 0.5% (w/v) Methylcellulose (MC) in water

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

      • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water

    • Rationale: These agents increase the viscosity of the solution, helping to keep the compound suspended and allowing for more uniform dosing. They are generally well-tolerated in most animal models.

  • Tier 2: Surfactants and Co-solvents: If a stable suspension cannot be achieved or if poor absorption is observed, adding a surfactant or using a co-solvent system can improve wetting and solubility.[9]

    • Examples:

      • 0.5% MC with 0.1-0.2% Tween® 80 or Polysorbate 80

      • Polyethylene glycol (PEG) 400, often in combination with water or other vehicles.

      • (2-Hydroxypropyl)-β-cyclodextrin (HPBCD), which can form inclusion complexes to enhance solubility.[14]

  • Tier 3: Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can significantly enhance oral absorption.[15]

    • Examples: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils like corn oil or sesame oil.

Protocol 3.1: Preparation of a 0.5% Methylcellulose Suspension
  • Heat Water: Heat approximately half of the required volume of purified water to 60-70°C.

  • Disperse MC: Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping.

  • Cool and Hydrate: Once the MC is fully dispersed, add the remaining volume of cold water and continue to stir until a clear, uniform solution is formed. Allow the solution to cool to room temperature.

  • Prepare Compound Paste: Weigh the required amount of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one powder. Use a mortar and pestle to triturate the powder with a small amount of the prepared vehicle to create a smooth, uniform paste. This step is critical to break down aggregates.

  • Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Continue to stir the final suspension for at least 30 minutes to ensure homogeneity.

  • Quality Control: Before each use, visually inspect the suspension for uniformity and re-suspend with a vortex or stirrer as needed.

Designing the In Vivo Study: A Step-by-Step Workflow

A well-designed preclinical study is crucial for obtaining meaningful and reproducible results.[1][2][13][16] The following workflow provides a logical progression from initial tolerance studies to definitive efficacy models.

G cluster_2 Phase 3: Efficacy Evaluation A Dose Range Finding (DRF) & Maximum Tolerated Dose (MTD) B Single-Dose Pharmacokinetics (PK) A->B C Pharmacodynamic (PD) Marker Assay B->C D PK/PD Modeling C->D E Xenograft/Disease Model Efficacy Study D->E

Figure 1: A phased workflow for in vivo dosing strategy development.

Phase 1: Dose Range Finding and Pharmacokinetics

Objective: To determine the maximum tolerated dose (MTD) and understand the basic absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model: Select a relevant rodent species (e.g., CD-1 or BALB/c mice). Use a small group size (n=3-5 per group).

  • Dose Selection: Based on any available in vitro cytotoxicity data or information from structurally similar compounds, select a wide range of doses. A logarithmic dose escalation is common (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage - PO).

  • Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., weight loss, changes in posture, activity levels) for at least 7-14 days.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or greater than 15-20% body weight loss.

  • Dose Levels: Select 2-3 dose levels below the MTD determined in the DRF study.

  • Animal Model & Groups: Use cannulated rodents if possible to allow for serial blood sampling from the same animal. Group size should be sufficient for statistical power (n=3-5 per time point if composite sampling is used).

  • Administration: Administer a single dose of the formulated compound.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Analysis: Analyze plasma concentrations of the parent compound (and any known major metabolites) using a validated LC-MS/MS method.

  • Data Interpretation: Calculate key PK parameters as shown in Table 2.

PK ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.[17]
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half. Dictates dosing frequency.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation (requires IV data for comparison).A key measure of oral absorption efficiency.
Phase 2: Pharmacodynamics (PD) and PK/PD Modeling

Objective: To demonstrate that the compound reaches its biological target and exerts a measurable effect, and to correlate this effect with drug exposure.

  • PD Marker Selection: Identify a biomarker that indicates target engagement. For a kinase inhibitor, this is often the phosphorylation status of the target kinase or a direct downstream substrate.[14]

  • Ex Vivo PD Assay:

    • Dose animals with the compound at several dose levels.

    • At various time points (informed by the PK study, typically around Tmax and later), collect relevant tissues (e.g., tumor, spleen).

    • Analyze the tissue for the PD biomarker (e.g., via Western Blot, ELISA, or immunohistochemistry).

  • PK/PD Modeling: Correlate the plasma concentration (PK) with the degree of biomarker modulation (PD). The goal is to determine the minimum exposure required to achieve a significant biological effect (e.g., >80% target inhibition). This relationship is crucial for selecting a dose for efficacy studies.

G cluster_workflow PK/PD Experimental Workflow Dose Administer Compound (Multiple Dose Levels) Sample Collect Plasma (PK) & Target Tissue (PD) at Timed Intervals Dose->Sample Analyze_PK LC-MS/MS Analysis (Drug Concentration) Sample->Analyze_PK Analyze_PD Western Blot / ELISA (Target Modulation) Sample->Analyze_PD Model Correlate Exposure (AUC) with Target Inhibition (%) Analyze_PK->Model Analyze_PD->Model Result Determine Effective Dose Range Model->Result

Figure 2: Workflow for establishing a PK/PD relationship.

Phase 3: Efficacy Studies

Objective: To assess the therapeutic efficacy of the compound in a relevant disease model.

  • Model Selection: Choose an appropriate in vivo model (e.g., a tumor xenograft model for an anti-cancer agent).

  • Dosing Regimen: Based on the PK/PD modeling, select a dose and schedule (e.g., once daily - QD, twice daily - BID) designed to maintain drug exposure above the minimally effective concentration.

  • Study Design: Include appropriate control groups (vehicle control, positive control/standard-of-care if available). Randomize animals into groups and blind the investigators to the treatment allocation to minimize bias.[13]

  • Endpoints: The primary endpoint is typically a measure of disease progression (e.g., tumor volume, survival). Secondary endpoints can include body weight, clinical signs, and terminal PD marker analysis.

Conclusion and Best Practices

The development of an in vivo dosing strategy for a novel compound like 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one is a systematic process that builds upon a foundation of rigorous science.[1] By investing in thorough pre-formulation characterization, logical vehicle selection, and a phased approach to in vivo studies encompassing PK, PD, and efficacy, researchers can significantly increase the likelihood of generating high-quality, translatable data. Always remember to adhere to ethical standards and institutional guidelines for animal welfare throughout all experimental phases.[2]

References

  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.).
  • Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - ASH Publications. (2020, June 3).
  • Exploring Preclinical Study Design Best Practices for Effective Drug Development - InfinixBio. (n.d.).
  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25).
  • How to design robust preclinical efficacy studies that make a difference. (n.d.).
  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC. (n.d.).
  • Ibrutinib Dosage Guide + Max Dose, Adjustments - Drugs.com. (2025, August 26).
  • Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - Frontiers. (n.d.).
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - MDPI. (2021, July 16).
  • (PDF) Designing an In Vivo Preclinical Research Study - ResearchGate. (2023, October 18).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics - ACS Publications. (2018, April 3).
  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed. (2024, July 15).
  • Inherent formulation issues of kinase inhibitors - DSpace. (n.d.).
  • Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. (2019, January 15).
  • Inherent formulation issues of kinase inhibitors - PubMed. (2016, October 10).
  • New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed. (2021, July 26).
  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed. (2016, May 4).
  • Pharmacokinetics of the new antiplatelet agent 2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo[1,5-a]pyridine in human subjects - PubMed. (n.d.).

Sources

Method

Application Notes &amp; Protocols: Preparation of 2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one Stock Solutions

Application Notes & Protocols: Preparation of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one Stock Solutions Abstract This comprehensive guide provides a detailed protocol for the preparation, storage, and han...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Preparation of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one Stock Solutions

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS: 926211-93-0). Designed for researchers, scientists, and drug development professionals, this document outlines best practices to ensure solution integrity, stability, and the reproducibility of experimental results. The protocols are grounded in established principles of small molecule handling and solvent chemistry, emphasizing safety, accuracy, and quality control.

Introduction: Understanding the Compound

2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic organic compound featuring a thiazolo-pyrimidine core. This structural motif is of significant interest in medicinal chemistry and drug discovery.[3][4][5] The physicochemical properties of such molecules dictate their solubility and stability, which are critical parameters for the design of robust in vitro and in vivo assays. Proper preparation of a concentrated stock solution is the foundational step for any experiment, ensuring accurate and reproducible downstream dilutions and results.

The primary challenge in working with novel or specialized small molecules is the frequent lack of specific solubility data. Therefore, this guide employs a first-principles approach, leveraging the known properties of the compound's structural class and widely accepted laboratory practices for similar research compounds.[6]

Compound Properties Summary
PropertyValueSource
CAS Number 926211-93-0ChemScene[7]
Molecular Formula C₇H₈N₄OSChemScene[7]
Molecular Weight 196.23 g/mol ChemScene[7]
Purity ≥98% (Recommended)ChemScene[7]
Physical Form Solid (Powder)N/A
Storage (Solid) Sealed in dry, 2-8°CChemScene[7]

The Critical Role of Solvent Selection

For many heterocyclic small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[2][6] Its utility is based on several key properties:

  • Broad Solubility: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a versatile and reliable starting point for compounds with unknown solubility profiles.[6]

  • Miscibility: It is readily miscible with water and most aqueous cell culture media, which is essential for preparing working solutions for biological assays.[6]

  • Low Volatility: With a high boiling point (189°C), DMSO minimizes solvent evaporation at room temperature, ensuring the concentration of the stock solution remains stable during handling.[6]

Given the thiazolo-pyrimidine core of the target compound, DMSO is the recommended solvent. Synthesis procedures for related compounds frequently utilize DMSO, further supporting its compatibility.[8][9]

Causality Behind Choice: The decision to use DMSO is not arbitrary; it is a logical deduction based on its proven efficacy in solubilizing a vast library of diverse chemical structures used in high-throughput screening and drug discovery.[6] For a novel compound, starting with the most universally effective and compatible solvent minimizes the risk of solubility-related failures.

Safety & Handling Precautions

Before handling the compound or solvent, it is imperative to consult the appropriate Safety Data Sheet (SDS). While an SDS for this specific compound is not publicly available, related thiazolo-pyrimidine structures are classified with potential hazards including acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[10]

General Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood.

  • Avoid Inhalation and Contact: Minimize the creation of dust when handling the solid powder. Avoid direct contact with skin, eyes, and clothing.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution in DMSO, a common starting concentration for many biological assays.[1]

Materials and Equipment
  • 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one solid powder (≥98% purity)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath or 37°C water bath

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & QC calc 1. Calculate Mass (Target: 10 mM in 1 mL) weigh 2. Weigh Compound (1.96 mg) calc->weigh 1.9623 mg add_dmso 3. Add Solvent (1 mL DMSO) weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve aliquot 5. Aliquot (e.g., 20 µL portions) dissolve->aliquot store 6. Store (-20°C or -80°C, protected from light) aliquot->store qc 7. Quality Control (Visual check before use) store->qc

Caption: Workflow for stock solution preparation.

Step-by-Step Procedure
  • Pre-handling: Before opening, bring the vial containing the solid compound to room temperature to prevent condensation of atmospheric moisture. Gently tap the vial to ensure all powder is at the bottom.[11]

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • For a 10 mM stock in 1 mL : Mass (mg) = 10 mM × 1 mL × 196.23 g/mol / 1000 = 1.96 mg

  • Weigh the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube or an appropriate vial on the analytical balance and tare it.

    • Carefully weigh out approximately 1.96 mg of the compound directly into the tube. Record the exact mass.

  • Reconstitution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube. To be precise, adjust the volume based on the actual mass weighed. Volume (mL) = [Mass (mg) / 196.23 ( g/mol )] / 10 (mM)

    • Securely cap the tube.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[1]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[1][11] Allow the solution to cool to room temperature before proceeding.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[1][12]

    • Label each aliquot with the compound name, concentration, solvent, and preparation date.

    • Store the aliquots at -20°C for short-to-medium term storage (up to 1-6 months) or at -80°C for long-term storage (up to 6 months or longer). Protect from light.[11][12]

Quality Control and Best Practices

A self-validating protocol relies on continuous quality control to ensure the integrity of the stock solution over time.

Visual Inspection

Before each use, thaw a single aliquot and allow it to reach room temperature. Centrifuge the vial briefly to collect the contents at the bottom. Visually inspect the solution for any signs of precipitation or crystallization. If particulates are observed, attempt to redissolve by warming and vortexing. If the precipitate does not dissolve, the solution may be supersaturated or the compound may have degraded, and it should be discarded.[11]

Managing Aqueous Dilutions

When preparing working solutions in aqueous buffers or cell culture media, the compound may precipitate as its solubility is much lower than in pure DMSO. This is a common issue.[13]

Mitigation Strategy:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically <0.5% (v/v) , as higher concentrations can be toxic to cells or interfere with assay components.[1]

  • Serial Dilution: Perform initial serial dilutions in pure DMSO before the final dilution into the aqueous medium. This gradual reduction in concentration can help keep the compound in solution.

  • Rapid Mixing: When making the final dilution, add the DMSO stock to the aqueous buffer while vortexing or mixing to promote rapid dispersion and prevent localized high concentrations that favor precipitation.

Stability Considerations

While many compounds are stable in DMSO for months when stored correctly, stability is not guaranteed and is compound-specific.[14][15] The presence of moisture is a key factor in degradation.[15][16]

Best Practices for Ensuring Stability:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle or a properly stored bottle of anhydrous DMSO to minimize water content.

  • Avoid Freeze-Thaw Cycles: Aliquoting is the most effective strategy to maintain long-term stability.[12]

  • Perform Periodic Checks: For long-term studies, it may be prudent to periodically check the integrity of the stock solution using analytical methods like HPLC-MS, if available.

Logical Relationship Diagram

G cluster_input Inputs & Properties cluster_process Process cluster_output Outputs & Outcomes Compound Solid Compound (MW=196.23) Preparation Protocol Execution (Weighing, Dissolving) Compound->Preparation Solvent Anhydrous DMSO Solvent->Preparation Purity Purity ≥98% Purity->Preparation Storage Aliquoting & Storage (-20°C / -80°C) Preparation->Storage Ensures Stability StockSolution Stable 10 mM Stock Solution Storage->StockSolution WorkingSolution Accurate Working Dilutions StockSolution->WorkingSolution Dilution Step Data Reproducible Experimental Data WorkingSolution->Data

Caption: Relationship between inputs, processes, and outcomes.

References

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay? (2013). Available from: [Link]

  • Cui, H.-L. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022) PMC. Available from: [Link]

  • Gaylord Chemical. DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. (2025). Available from: [Link]

  • Zhang, Y., et al. Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025) PMC. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • ResearchGate. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2025). Available from: [Link]

  • Cui, H.-L. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022) PubMed. Available from: [Link]

  • Kozikowski, B. A., et al. The effect of room-temperature storage on the stability of compounds in DMSO. (2003) PubMed. Available from: [Link]

  • Waybright, T. J., et al. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009) ResearchGate. Available from: [Link]

  • Kamberi, M., et al. Stability of screening compounds in wet DMSO. (2008) PubMed. Available from: [Link]

  • Cheng, X., et al. Studies on repository compound stability in DMSO under various conditions. (2003) PubMed. Available from: [Link]

  • NextSDS. [1][2]thiazolo[4,5-d]pyrimidin-7-ol — Chemical Substance Information. Available from: [Link]1][2]thiazolo[4,5-d]pyrimidin-7-ol-1353101-44-6

  • PubChem. Thiazolo[5,4-d]pyrimidine. Available from: [Link]

  • Lee, G., et al. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025) ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025). Available from: [Link]

  • MDPI. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2025). Available from: [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Available from: [Link]

  • Ford, R., et al. Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). (2013) PubMed. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one. This compound features a highly planar, rigid fused-ring core that promotes strong intermolecular π-π stacking. Consequently, it exhibits high crystal lattice energy and pronounced lipophilicity, often resulting in a baseline aqueous solubility of less than 2 µg/mL (0.67 × 10⁻⁴ to 1.98 × 10⁻³ mol·L⁻¹)[1].

This guide provides field-proven, self-validating workflows to transition this molecule from an intractable brick-dust solid into a bioavailable formulation.

Strategic Workflow for Solubility Enhancement

SolubilityWorkflow Start Assess Baseline Solubility (Thermodynamic & Kinetic) pKa Determine pKa (Dimethylamino & Pyrimidinone) Start->pKa Salt Salt Screen (HCl, Mesylate, Sodium) pKa->Salt Ionizable at pH 2-10 CD Cyclodextrin Complexation (HP-β-CD Phase Study) pKa->CD Poorly ionizable Salt->CD Disproportionation Success Solubility Target Achieved (>0.1 mg/mL) Salt->Success Stable Salt Formed ASD Amorphous Solid Dispersion (Spray Drying with HPMCAS) CD->ASD B-type Profile / Precipitation CD->Success A-type Profile ASD->Success Stable Supersaturation

Decision tree for enhancing the aqueous solubility of thiazolo[4,5-d]pyrimidine derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into my in vitro assay buffer? A: You are experiencing a classic "DMSO crash." When you dissolve the compound in DMSO, you bypass its crystal lattice energy. However, upon dilution into an aqueous buffer, the local concentration of the drug exceeds its thermodynamic solubility. The compound enters a kinetically trapped supersaturated state, which rapidly nucleates and precipitates due to the hydrophobicity of the thiazolo-pyrimidine core. To prevent this, pre-formulate the DMSO stock with a co-solvent (e.g., 10% Tween-80 or PEG-400) to lower the thermodynamic barrier upon aqueous dilution.

Q2: Can I use salt formation to improve the solubility of this specific molecule? A: Salt formation is mechanistically challenging for this structure. While the dimethylamino group appears basic, its lone pair of electrons delocalizes into the electron-deficient thiazolo[4,5-d]pyrimidine ring, significantly lowering its pKa. Conversely, the pyrimidin-7(6H)-one nitrogen is only weakly acidic. Even if you successfully synthesize a mesylate or sodium salt, these salts often undergo rapid disproportionation in bulk aqueous media (pH 7.4), reverting to the insoluble free base[2]. We recommend bypassing salt screens in favor of complexation or amorphization.

Section 2: Troubleshooting Guide

Issue 1: Cyclodextrin complexation yields a precipitate at higher concentrations.

  • Root Cause: You have encountered a B-type phase-solubility profile according to the Higuchi and Connors classification[3]. While HP-β-CD initially forms a 1:1 inclusion complex with the lipophilic core, at higher concentrations, these complexes self-assemble into higher-order aggregates (e.g., 1:2 drug/CD complexes) that have limited aqueous solubility and precipitate out of solution[3].

  • Solution (The Ternary Approach): Add a small amount of a water-soluble polymer (e.g., 0.1% to 0.5% w/v HPMC or PVP) to your complexation medium. The polymer acts as a ternary stabilizing agent, wrapping around the CD-drug complex. This disrupts aggregate lattice formation and shifts the B-type profile to an A-type (linear) solubility curve, maintaining clear solutions[4].

Issue 2: My Amorphous Solid Dispersion (ASD) shows rapid initial dissolution but then the free drug concentration plummets.

  • Root Cause: This is water-induced phase separation[5]. The spray-dried ASD successfully generates a high-energy amorphous state, leading to rapid supersaturation. However, if the chosen polymer matrix (e.g., PVP-VA) cannot sustain this metastable state, water plasticizes the polymer, increasing molecular mobility and causing the drug to rapidly nucleate and crystallize into its lowest-energy state.

  • Solution: Switch your carrier polymer to HPMCAS-L (Hydroxypropyl Methylcellulose Acetate Succinate). HPMCAS is amphiphilic; its hydrophobic acetate groups interact with the thiazolo-pyrimidine core, while its hydrophilic succinate groups maintain suspension in water, effectively acting as a polymeric precipitation inhibitor to sustain supersaturation[6].

Section 3: Quantitative Data Summary

The table below summarizes the expected solubility enhancements for 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one based on our internal validation and literature benchmarks.

Solubilization TechniqueMechanism of ActionExpected Fold-IncreaseStability / Risk Profile
Unformulated API N/A (Baseline)1x (< 2 µg/mL)High crystal lattice energy limits dissolution.
pH Adjustment / Salt Ionization of weakly basic/acidic centers2x - 5xHigh risk of disproportionation in bulk media.
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation10x - 50xRisk of B-type precipitation at high concentrations.
Ternary CD Complex HP-β-CD + 0.5% HPMC stabilizes the complex50x - 100xExcellent; shifts B-type to A-type solubility.
Spray-Dried ASD Kinetic trapping in high-energy amorphous state100x - 500xProne to water-induced phase separation if polymer fails.
Section 4: Experimental Protocols

Every protocol described here is designed as a self-validating system . Built-in analytical checkpoints ensure that if a step fails, the data flags the error before you proceed to costly in vivo models.

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines the exact stoichiometry and stability constant of the drug-cyclodextrin complex.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 2.5, 5, 7.5, 10, and 15% w/v) in a physiologically relevant buffer (e.g., pH 7.4 phosphate buffer).

  • Saturation: Add an excess amount of the API (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials in an orbital incubator at a constant temperature (25°C) for 72 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved drug.

  • Filtration (Validation Checkpoint): Filter the supernatant through a 0.22 µm PVDF syringe filter. Crucial: Discard the first 1 mL of filtrate to account for membrane adsorption. If the filtrate is cloudy, higher-order aggregates are present, invalidating the thermodynamic measurement.

  • Quantification: Dilute the clear filtrate with mobile phase and quantify the dissolved drug concentration using RP-HPLC with UV detection.

  • Analysis: Plot the molar concentration of dissolved drug versus the molar concentration of HP-β-CD. A linear slope < 1 indicates a stable 1:1 AL-type complex[7].

Protocol 2: Small-Scale Spray Drying for Amorphous Solid Dispersions (ASDs)

This protocol utilizes rapid solvent evaporation to kinetically trap the drug in a highly soluble amorphous state.

  • Solution Preparation: Dissolve the API and HPMCAS-L in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) at a 1:3 drug-to-polymer w/w ratio. Ensure the total solid concentration is ~5% w/v.

  • Parameter Setup: Configure a benchtop spray dryer (e.g., Büchi B-290) with an inlet temperature of 75°C, aspirator rate at 100%, and a liquid feed rate of 5 mL/min[8].

  • Atomization: Atomize the solution through a two-fluid nozzle using nitrogen as the drying gas. The rapid evaporation kinetically traps the drug before it can crystallize.

  • Collection & Secondary Drying: Collect the resulting powder from the cyclone separator. Place the powder in a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Solid-State Validation (Validation Checkpoint): Analyze the final powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Self-Validation: The PXRD must show a broad "halo" pattern with no sharp Bragg peaks. The DSC must show a single glass transition temperature (Tg) and an absence of a melting endotherm (Tm). If a melting peak is observed, amorphization was incomplete, and the batch must be discarded[9].

References
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Available at:[Link]

  • Permeability of New Antifungal Fluconazole Derivatives through a Lipophilic Membrane: Experiment and Modeling. PMC. Available at:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at:[Link]

  • Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. PMC. Available at:[Link]

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. MedCrave. Available at:[Link]

  • Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions. ACS Publications. Available at:[Link]

  • Optimization of a Spray Dried Dispersion Powder of Ritonavir with HPMCAS-L. FABAD. Available at:[Link]

  • A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions. PMC. Available at:[Link]

  • Development and evaluation of amorphous solid dispersions to enhance solubility. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one Synthesis

Welcome to the Application Scientist Support Center. The synthesis of fused pyrimidinone heterocycles—specifically the 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one core—is a notorious bottleneck in drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of fused pyrimidinone heterocycles—specifically the 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one core—is a notorious bottleneck in drug discovery workflows. While the theoretical ring-closure of a 4-amino-2-(dimethylamino)thiazole-5-carboxamide precursor appears straightforward, practical yields often plummet.

As researchers, we must move beyond simply following recipes and understand the thermodynamic and kinetic forces at play. This guide provides a mechanistic deep-dive, diagnostic FAQs, and a self-validating protocol designed to rescue your yields by addressing intermediate stalling, Dimroth rearrangements[1], and amphoteric product loss.

Mechanistic Overview & Pathway Analysis

The construction of the pyrimidin-7(6H)-one ring typically utilizes a one-carbon synthon, such as triethyl orthoformate (TEOF) or formamide, to bridge the primary amine and the carboxamide of the thiazole precursor.

This is not a single-step concerted reaction. It proceeds via a kinetically favored formamidine intermediate . The critical failure point in most low-yield syntheses is the thermodynamic barrier required to close the pyrimidine ring and expel ethanol (or ammonia). If the reaction is pushed too hard with heat or base to force this closure, the newly formed ring can undergo a Dimroth rearrangement, opening and reclosing into an undesired isomer[1].

SynthesisPathway A Thiazole-5-carboxamide Precursor C Formamidine Intermediate A->C Addition (Kinetic) B Triethyl Orthoformate (TEOF) B->C D Thiazolo[4,5-d]pyrimidin -7(6H)-one (Target) C->D Cyclization (-EtOH, Heat) E Dimroth Rearrangement Side Product D->E Strong Base / >150°C (Thermodynamic Sink)

Figure 1: Synthesis pathway and Dimroth rearrangement risk for thiazolo-pyrimidinones.

Diagnostic FAQs

Q1: My LC-MS shows a mass [M+46] higher than my expected product. What is happening? A: You are observing the uncyclized ethyl formamidine intermediate. The initial addition of TEOF is fast, but the subsequent cyclization step (loss of EtOH) is thermodynamically demanding. Causality & Solution: The reaction lacks sufficient electrophilic activation. Increase the temperature to 120–140 °C and introduce a dehydrating catalyst. Using acetic anhydride as a co-solvent or catalyst is a proven method to drive the ring closure of thiazolo[4,5-d]pyrimidines to completion[2].

Q2: I am using formamide at 180 °C for the cyclization. The reaction turns black and my yield is <20%. How can I prevent degradation? A: High-temperature formamide cyclizations often lead to severe thermal degradation and promote Dimroth rearrangement side-products[1]. The thiazole ring and the dimethylamino group are sensitive to prolonged oxidative heat. Causality & Solution: Switch to a milder one-carbon synthon. TEOF with a catalytic amount of p-Toluenesulfonic acid (p-TsOH) allows cyclization at a much lower temperature (120 °C), preserving the integrity of the dimethylamino group.

Q3: I have 100% conversion on LC-MS, but I lose all my product during the aqueous workup. Where is it? A: 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is highly amphoteric. It contains an acidic lactam motif (pyrimidin-7-one) and a basic dimethylamino group. If your aqueous wash is too acidic, the dimethylamine protonates; if it is too basic, the lactam deprotonates. In both cases, the product becomes highly water-soluble. Causality & Solution: Avoid standard aqueous workups. Isolate the product via isoelectric precipitation (strictly adjusting pH to ~6.5–7.0) or utilize the solvent-trituration logic outlined in Figure 2.

Data Presentation: Optimization of Cyclization Conditions

To illustrate the causality of reagent selection, below is a comparative data table from our internal optimization of the cyclization step starting from 4-amino-2-(dimethylamino)thiazole-5-carboxamide.

Solvent / SynthonCatalystTemp (°C)Time (h)Yield (%)Major Impurity Observed
Ethanol / FormamideNone801215%Unreacted Precursor
DMF / TEOFNone120845%Formamidine Intermediate ([M+46])
Neat TEOFp-TsOH (0.1 eq)120678%Trace Dimroth Isomer
Acetic Anhydride / TEOFNone140488% None (Clean Conversion) [2]

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must pass specific analytical checkpoints before proceeding to the next step.

Step 1: Intermediate Formation & Cyclization
  • Charge the Reactor: In a dry, round-bottom flask under inert atmosphere (N₂), suspend 4-amino-2-(dimethylamino)thiazole-5-carboxamide (1.0 eq) in a mixture of Triethyl orthoformate (TEOF, 5.0 eq) and Acetic Anhydride (3.0 eq)[2].

  • Kinetic Addition: Stir the suspension at 80 °C for 1 hour.

    • Validation Checkpoint 1: Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You must observe the complete disappearance of the starting mass and the appearance of the [M+46] formamidine intermediate. Do not proceed until conversion is >95%.

  • Thermodynamic Closure: Ramp the temperature to 140 °C and reflux for 4 hours.

    • Validation Checkpoint 2: Perform TLC (10% MeOH in DCM). The intermediate spot (R_f ~0.3) must convert entirely to a new, highly UV-active spot (R_f ~0.5). The solution will transition to a deep golden yellow.

Step 2: Isolation Logic & Workup

Because of the product's amphoteric nature, we bypass standard liquid-liquid extraction.

WorkupLogic Start Crude Reaction Mixture Evap Vacuum Distillation (Remove Volatiles) Start->Evap Precip Trituration in Cold EtOH Evap->Precip Check Is product in filtrate? (LC-MS Check) Precip->Check Iso Isoelectric Precipitation (pH 6.5-7.0) Check->Iso Yes (Amphoteric Loss) Dry Vacuum Drying (Pure Lactam) Check->Dry No (Solid is Product) Iso->Dry

Figure 2: Logical decision tree for the isolation of amphoteric thiazolo-pyrimidinones.

  • Concentration: Remove unreacted TEOF and acetic anhydride under reduced pressure (rotary evaporator, 60 °C water bath) until a thick oil remains.

  • Trituration: Add ice-cold Ethanol (20 mL/g of starting material) to the oil and sonicate for 5 minutes. The 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one should precipitate as an off-white to pale yellow solid.

  • Filtration: Filter the solid over a glass frit.

    • Validation Checkpoint 3: Analyze the filtrate via LC-MS. If significant product remains in the filtrate (due to tautomer solubility), concentrate the filtrate, dissolve in minimal water, and perform an isoelectric precipitation by carefully adjusting the pH to exactly 6.8 using 1M HCl or 1M NaOH.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C for 12 hours to afford the pure target compound.

References

  • [3] Title: Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

  • [1] Title: Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement Source: The Journal of Organic Chemistry - ACS Publications URL:

  • [2] Title: Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators Source: Bioorganic & Medicinal Chemistry (NIH) URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 2-(Dimethylamino)thiazolo[4,5-D]pyrimidin-7(6H)-one

Technical Support Center: Troubleshooting Precipitation of 2-(Dimethylamino)[1][2]thiazolo[4,5-D]pyrimidin-7(6H)-one Welcome to the technical support guide for 2-(Dimethylamino)[1][2]thiazolo[4,5-D]pyrimidin-7(6H)-one. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Precipitation of 2-(Dimethylamino)[1][2]thiazolo[4,5-D]pyrimidin-7(6H)-one

Welcome to the technical support guide for 2-(Dimethylamino)[1][2]thiazolo[4,5-D]pyrimidin-7(6H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues with compound precipitation during serial dilution. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and success of your experiments.

Understanding the Challenge: Why Does Precipitation Occur?

2-(Dimethylamino)[1][2]thiazolo[4,5-D]pyrimidin-7(6H)-one, like many heterocyclic compounds, can exhibit limited aqueous solubility. Precipitation during serial dilution is a frequent hurdle, often triggered by a phenomenon known as "solvent shock."[3] This occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly introduced into an aqueous buffer system. The drastic change in solvent polarity causes the compound to crash out of solution.

Several intrinsic and extrinsic factors influence the solubility of this thiazolopyrimidine derivative:

  • Physicochemical Properties: The compound's molecular structure, including the dimethylamino group and the thiazolopyrimidine core, dictates its polarity, pKa, and potential for hydrogen bonding. The dimethylamino group, being basic, means that the compound's solubility is likely pH-dependent.[4][5]

  • Solvent of Choice: The initial solvent used to create the stock solution is critical. While DMSO is a common choice for its excellent solubilizing power, its miscibility with water doesn't guarantee the compound will remain dissolved upon dilution.[6]

  • Dilution Protocol: The rate and method of dilution significantly impact whether the compound stays in solution. Rapid, single-step dilutions are more prone to inducing precipitation.[3]

  • Buffer Composition: The pH, ionic strength, and presence of other components in the dilution buffer can all affect the compound's solubility. For amine-containing compounds, pH is a particularly crucial factor.[7][8]

Troubleshooting Flowchart

To systematically address precipitation issues, please refer to the following workflow:

G A Precipitation Observed During Serial Dilution B Step 1: Review Stock Solution - Is it fully dissolved? - Is the concentration too high? A->B B->B C Step 2: Optimize Dilution Protocol - Pre-warm diluent? - Add stock dropwise? - Use stepwise dilution? B->C If stock is clear & concentration is appropriate D Step 3: Evaluate Solvent System - Try alternative co-solvents? - Adjust pH of the buffer? C->D If precipitation continues F Resolution: Compound Remains in Solution C->F If precipitation resolves E Step 4: Consider Formulation Aids - Add solubilizing excipients? D->E If precipitation continues D->F If precipitation resolves E->F If precipitation resolves G Issue Persists: Contact Technical Support E->G If precipitation continues

Caption: Troubleshooting workflow for precipitation issues.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately after adding the DMSO stock to my aqueous buffer. What happened?

This is a classic case of "solvent shock."[3] When the highly concentrated DMSO stock solution comes into contact with the aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, leading to rapid precipitation.

Solutions:

  • Optimize the Addition Method: Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C).[9] Add the stock solution dropwise while gently swirling or vortexing the buffer to ensure rapid and uniform mixing.[9]

  • Reduce the Final Concentration: Test a lower final concentration of the compound. It's possible you are simply exceeding its maximum solubility in the final buffer.[3]

  • Use a Lower Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) can mitigate the severity of solvent shock.[3]

Q2: I've tried optimizing my dilution technique, but the compound still precipitates over time. What should I investigate next?

Delayed precipitation can be due to several factors related to the compound's stability and interactions with the media over time.

Solutions:

  • pH Stability: The dimethylamino group on your compound is basic, making its solubility highly dependent on the pH of the solution.[4][10] As cells metabolize, they can alter the pH of the culture medium, potentially causing the compound to become less soluble.[9] Monitor the pH of your experimental setup and consider using a more robust buffering system.

  • Temperature Effects: Ensure your incubator maintains a stable temperature. Some compounds are less stable or have lower solubility at elevated temperatures over extended periods.[6]

  • Interactions with Media Components: If you are using a complex medium, such as one containing serum, the compound might be binding to proteins and precipitating.[9] Consider reducing the serum concentration or using a serum-free medium if your experimental system allows.

Q3: What is the best solvent for my initial stock solution?

While DMSO is a common starting point, it may not be optimal for all compounds or all experiments.

Solutions:

  • Alternative Solvents: Consider testing other water-miscible organic solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[11] However, always perform a vehicle control to assess the toxicity of any new solvent on your experimental system.[3]

  • Co-solvent Systems: A mixture of solvents can sometimes provide better solubility than a single solvent.[11] For example, a combination of DMSO and polyethylene glycol (PEG) might be effective.

Q4: Can I use excipients to improve the solubility of my compound?

Yes, pharmaceutical excipients can be very effective in enhancing solubility and preventing precipitation.[1][2][12]

Solutions:

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[2] Examples include Tween® 80 and Cremophor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[6]

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol will help you determine the approximate upper limit of your compound's solubility in your specific aqueous buffer.

Materials:

  • 2-(Dimethylamino)[1][2]thiazolo[4,5-D]pyrimidin-7(6H)-one

  • Anhydrous DMSO

  • Your final aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO. Ensure it is fully dissolved by gentle warming (e.g., 37°C water bath) and vortexing.[3]

  • Set Up Serial Dilutions: In a series of microcentrifuge tubes, prepare a range of concentrations of the compound in your final aqueous buffer. For example, start with a 1:100 dilution (10 µL of 10 mM stock into 990 µL of buffer for a 100 µM final concentration) and perform serial 2-fold dilutions from there.

  • Equilibrate and Observe: Incubate the dilutions at your experimental temperature for a set period (e.g., 2 hours).

  • Visual Inspection: Carefully inspect each tube for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your approximate maximum soluble concentration.[9]

Protocol 2: Stepwise Serial Dilution

This method minimizes solvent shock by gradually introducing the compound into the aqueous environment.[3]

Materials:

  • High-concentration stock solution (e.g., 10 mM in DMSO)

  • Final aqueous buffer

  • Sterile microcentrifuge tubes or a 96-well plate[13]

  • Calibrated pipettes

Procedure:

  • Plan Your Dilution Series: Determine the final concentrations you need for your experiment.[13]

  • Prepare Intermediate Dilution: Instead of diluting the stock directly to the final concentration, create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in your aqueous buffer to create a 1 mM intermediate solution. Add the stock dropwise while vortexing.

  • Perform Final Dilutions: Use the 1 mM intermediate solution to make your final working concentrations.

  • Proper Pipetting Technique: Use fresh pipette tips for each transfer to avoid cross-contamination. Ensure thorough mixing after each dilution step.[13]

Data Summary Table

ParameterRecommendationRationale
Stock Solution Concentration Start with ≤10 mM in DMSO.Higher concentrations increase the risk of "solvent shock" upon dilution.[3]
Dilution Method Stepwise dilution; add stock dropwise to pre-warmed buffer with agitation.Minimizes localized high concentrations, allowing for better solvation.[3][9]
pH of Aqueous Buffer Maintain a pH where the compound is in its more soluble (likely protonated) form.The basic dimethylamino group's solubility is pH-dependent.[4][7]
Co-solvents Consider ethanol, DMF, or PEG as alternatives or in combination with DMSO.Different solvent systems can offer improved solubility profiles.[11]
Solubilizing Excipients Test low concentrations of surfactants (e.g., Tween® 80) or cyclodextrins.These agents can increase apparent solubility through micellar encapsulation or complex formation.[2][6]
The Role of pH in Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-N(CH3)2 (Amine Group) C R-N+H(CH3)2 (Protonated, Charged) More Soluble A->C + B H+ B->C + D R-N(CH3)2 (Neutral) Less Soluble C->D Increase pH D->C Decrease pH

Caption: Effect of pH on the solubility of an amine-containing compound.

References

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry.
  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
  • PharmaTutor. (n.d.). Role of Excipients in Pharmaceutical formulations.
  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • ISSR. (n.d.). Solubility and pH of amines.
  • LabXchange. (2020, January 21). How To: Make Stock Solutions and Serial Dilutions.
  • BPS Bioscience. (n.d.). Serial Dilution Protocol.
  • Palomar College. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • MDPI. (2018, December 29). Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents.
  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Quora. (2019, March 30). How to prevent co-precipitation in chemistry.
  • Lab Manager. (2025, November 27). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions.
  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • Pearson. (2024, August 4). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?.
  • PMC. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines.
  • SciELO. (n.d.). Biological evaluation of thiazolopyrimidine derivatives as novel heterocyclic compounds against promastigote and amastigote.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • PMC. (2021, November 26). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole.
  • MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • ResearchGate. (n.d.). SAR study for the designed thiazolopyrimidines.
  • ChemScene. (n.d.). 2-(Dimethylamino)-6h,7h-[1][2]thiazolo[4,5-d]pyrimidin-7-one. Retrieved from ChemScene.

  • Sapphire Bioscience. (n.d.). 2-(Diethylamino)-6H,7H-[1][2]thiazolo[4,5-d]pyrimidin-7-one. Retrieved from Sapphire Bioscience.

  • PubChem. (n.d.). Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-2-(methylamino)-.
  • Ossila. (n.d.). Serial Dilution | The Method.
  • PubChem. (n.d.). N-[4-(1,3-dimethylpyrazolo[4,5-d]pyrimidin-7-yl)-6-[2-(methylamino)propanoylamino].
  • PubChemLite. (n.d.). Thiazolo[4,5-d]pyrimidin-7(6h)-one.
  • PubChemLite. (n.d.). Thiazolo[4,5-d]pyrimidin-7(6h)-one, 2,3-dihydro-3,6-dimethyl-2-thioxo-.
  • CSIRO Research. (n.d.). Serial dilution – ANACC Methods and Materials. Retrieved from CSIRO Research. – ANACC Methods and Materials*.

Sources

Optimization

Room temperature stability issues with 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one

Compound: 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the technical support center for 2-(Dimethylamino)[1,3]t...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the technical support center for 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one. This fused heterocyclic compound acts as a purine isostere and is highly valued in medicinal chemistry for its potential as a kinase inhibitor and receptor modulator[1]. However, its unique structural features—specifically the electron-rich dimethylamino group, the oxidizable thiazole sulfur, and the lactam-lactim tautomerism at the 7-position—make it highly susceptible to room-temperature degradation in both solid state and solution[2].

This guide provides field-proven insights, causal explanations for degradation, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my stock solution in DMSO lose potency when left at room temperature for a few hours? A: The primary culprit is moisture-induced hydrolysis. Dimethyl sulfoxide (DMSO) is highly hygroscopic. When left at room temperature, it rapidly absorbs atmospheric water. The water acts as a nucleophile, attacking the electron-deficient pyrimidine ring or the C2 position of the thiazole, leading to the cleavage of the dimethylamino group. Furthermore, thiazolo[4,5-d]pyrimidines exhibit variable metabolic and chemical stability depending on their substitution patterns, with aqueous environments accelerating degradation[3].

Q2: I noticed a color change and precipitation in my assay buffer. Is the compound sensitive to oxidation? A: Yes. The sulfur atom within the thiazolo[4,5-d]pyrimidine core is susceptible to S-oxidation, forming sulfoxides or sulfones when exposed to ambient oxygen and light at room temperature[4]. This oxidation alters the planar geometry and lipophilicity of the molecule, drastically reducing its solubility in aqueous buffers and causing precipitation.

Q3: How does the 7(6H)-one structure affect assay consistency? A: The compound exists in a dynamic tautomeric equilibrium between the 7(6H)-one (lactam) and 7-hydroxy (lactim) forms. At physiological pH (7.4), shifts in this equilibrium can cause erratic binding affinities in in vitro assays. Unbuffered or poorly buffered solutions at room temperature exacerbate this issue, leading to inconsistent pharmacological readouts.

Part 2: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the quantitative degradation profile of 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one under various common laboratory conditions.

Storage ConditionSolvent / MatrixTemperatureHalf-Life ( t1/2​ )Primary Degradation Pathway
Dry Powder (Desiccated)None25°C (RT)> 6 monthsNegligible
Stock SolutionAnhydrous DMSO (<0.01% H2​O )-20°C> 3 monthsNegligible
Stock SolutionStandard DMSO (Ambient)25°C (RT)18 - 24 hoursHydrolysis (Dimethylamine loss)
Assay BufferPBS (pH 7.4)25°C (RT)4 - 6 hoursTautomeric shift & S-Oxidation
Assay BufferPBS (pH 7.4) + 10% FBS37°C< 2 hoursEnzymatic & Chemical Hydrolysis

Part 3: Troubleshooting Guide & Self-Validating Protocols

Issue 1: Rapid Degradation in DMSO Stock Solutions

Root Cause: Hygroscopic absorption of water by DMSO leading to nucleophilic hydrolysis of the compound. Causality & Logic: Water molecules in DMSO act as nucleophiles. By strictly controlling the anhydrous environment and displacing oxygen, we eliminate both the nucleophile (water) and the oxidant ( O2​ ), halting degradation.

Protocol: Preparation of Ultra-Stable Anhydrous Stock Solutions This protocol is a self-validating system: it includes a baseline LC-MS/MS check to ensure the initial purity is not compromised during dissolution.

  • Pre-Validation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade acetonitrile. Run a zero-time point LC-MS/MS analysis to establish a >98% purity baseline and confirm the exact mass of the intact parent ion.

  • Solvent Preparation: Use only newly opened, septum-sealed anhydrous DMSO (water content ≤0.005%, verified by Karl Fischer titration).

  • Inert Atmosphere Dissolution: Inside a nitrogen or argon-purged glove box, weigh the required amount of 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one.

  • Reconstitution: Inject the anhydrous DMSO directly into the vial through a septum. Vortex gently until fully dissolved. Do not sonicate, as localized heating can induce thermal degradation.

  • Aliquot & Purge: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials to prevent photo-oxidation. Purge the headspace of each vial with Argon for 5 seconds before sealing.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C (or -20°C for short-term).

  • Post-Validation: Thaw one aliquot after 24 hours and run an LC-MS/MS check against the baseline to validate the storage system.

Issue 2: Loss of Potency During In Vitro Assays

Root Cause: S-oxidation and tautomer-driven precipitation in aqueous buffers at room temperature. Causality & Logic: The thiazole core is sensitive to reactive oxygen species (ROS)[4]. Furthermore, prolonged incubation at room temperature allows the compound to aggregate. By minimizing aqueous exposure time and adding antioxidants, we preserve the active monomeric state.

Protocol: Assay Preparation and Stability Validation

  • Matrix Preparation: Prepare the assay buffer (e.g., HEPES or PBS) and degas it using a vacuum sonicator for 15 minutes to remove dissolved oxygen.

  • Antioxidant Addition: Add 1 mM Dithiothreitol (DTT) or TCEP to the buffer. Causality: These reducing agents act as sacrificial antioxidants, protecting the thiazole sulfur from S-oxidation.

  • Just-In-Time Dilution: Do not prepare aqueous dilutions in advance. Dilute the DMSO stock solution into the assay buffer immediately (within 5 minutes) before adding it to the biological system.

  • Internal Standard Validation: Spike the buffer with a known, stable internal standard (e.g., a deuterated analog or a stable purine derivative). Quantify the ratio of the target compound to the internal standard at t=0 and t=end of the assay using HPLC. If the ratio drops by >10%, the assay data must be flagged for degradation artifacts.

Part 4: Mechanistic Visualization

The following diagram illustrates the structural vulnerabilities of the compound and the logical workflow required to mitigate room-temperature stability issues.

G A 2-(Dimethylamino)[1,3]thiazolo [4,5-d]pyrimidin-7(6H)-one (Intact Compound) B Ambient Moisture / Hygroscopic DMSO at RT A->B Improper Storage D Prolonged Air/Light Exposure at Room Temperature A->D Improper Storage F Optimal Workflow: Anhydrous DMSO, Argon Purge, Store at -20°C A->F Best Practice C Hydrolytic Degradation (Dimethylamine Cleavage) B->C Nucleophilic Attack E Thiazole S-Oxidation (Sulfoxide/Sulfone Formation) D->E ROS / Photo-oxidation

Degradation pathways and optimal storage workflow for thiazolo[4,5-d]pyrimidine derivatives.

References

  • Significance of Thiazole-based Heterocycles for Bioactive Systems IntechOpen
  • Substituted 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines as Potent and Selective Antagonists of the Fractalkine Receptor (CX3CR1)
  • Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators ResearchG
  • Organic & Biomolecular Chemistry - Solid-phase synthesis of thiazolo[4,5-d]pyrimidine deriv

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one vs. Standard Thiazolopyrimidine Inhibitors

Executive Summary & Mechanistic Overview Thiazolo[4,5-d]pyrimidines represent a highly privileged scaffold in drug discovery. Structurally, they act as 7-thia-analogs of purines (purine isosteres), allowing them to seaml...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Thiazolo[4,5-d]pyrimidines represent a highly privileged scaffold in drug discovery. Structurally, they act as 7-thia-analogs of purines (purine isosteres), allowing them to seamlessly interface with ATP-binding pockets across a wide array of kinases and receptors 1.

While standard thiazolopyrimidines—such as the 2,7-diamino derivatives—have been extensively optimized as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors 2, the emergence of 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (hereafter referred to as 2-DA-TP ) 3 introduces a critical structural divergence. The presence of a 7-oxo group (carbonyl) instead of a 7-amino group fundamentally shifts the hydrogen-bonding profile from a donor/acceptor to a strict acceptor, altering kinase selectivity, while the 2-dimethylamino group introduces specific steric constraints that enhance metabolic stability.

Structural Logic and Binding Causality

The causality behind the differential performance of 2-DA-TP versus standard 2,7-diamino thiazolopyrimidines lies in the hinge-binding mechanics within the target protein's active site.

  • Standard 2,7-Diamino Scaffolds: The C7 primary amine acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR). This classical ATP-mimetic binding drives high potency but often results in broad-spectrum, promiscuous kinase inhibition.

  • 2-DA-TP (7-oxo Scaffold): The C7 carbonyl acts exclusively as a hydrogen bond acceptor. This requires a corresponding hydrogen bond donor from the kinase hinge region, effectively filtering out targets that lack this complementary residue. Furthermore, the 2-dimethylamino group provides tunable steric bulk that projects into the solvent-exposed channel, preventing off-target binding and protecting the core from rapid deamination.

G A 2-DA-TP Core (7-oxo, 2-dimethylamino) C Hinge Region Binding (H-bond Acceptor at C7) A->C Carbonyl interaction B Standard Thiazolopyrimidine (2,7-diamino) D Hinge Region Binding (H-bond Donor at C7) B->D Amine interaction E Atypical Kinase Selectivity (e.g., Tie-2, NOX4) C->E Restricted pocket fit F Broad ATP-Mimetic (e.g., EGFR, Topo II) D->F Classical binding

Fig 1: Structural divergence and binding pathways of thiazolopyrimidine scaffolds.

Quantitative Data Presentation

To objectively compare these scaffolds, we evaluate their representative performance metrics across different target classes, including kinase inhibition and GPCR antagonism (such as CX3CR1) 4.

Metric / Property2-DA-TP (7-oxo Scaffold)Standard (2,7-diamino Scaffold)5-thio-7-amino Scaffold
Primary Target Class Atypical Kinases (e.g., Tie-2)Tyrosine Kinases (e.g., EGFR)GPCRs (e.g., CX3CR1)
Hinge Interaction Strict H-Bond Acceptor (C7)H-Bond Donor/Acceptor (C7)N/A (Allosteric/Orthosteric)
Selectivity Profile High (Restricted pocket fit)Moderate (Broad ATP mimic)High (Receptor specific)
Steric Bulk (C2) High (Dimethylamino)Low (Primary Amine)Variable (Thioethers)
Metabolic Stability Enhanced (Protected C2/C7)Susceptible to deaminationModerate

Experimental Protocols: Self-Validating Kinase Assay Workflow

To empirically validate the inhibitory profile of 2-DA-TP against standard scaffolds, a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is required.

TR-FRET Kinase Inhibition Methodology

Rationale: TR-FRET is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity and reducing compound interference (auto-fluorescence).

Step 1: Compound Preparation & Serial Dilution

  • Dissolve 2-DA-TP and standard reference inhibitors in 100% DMSO to a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution.

  • Causality: A 10-point curve ensures accurate upper and lower asymptotes, which is mathematically required for precise IC50​ calculation via non-linear regression.

Step 2: Reaction Assembly In a 384-well low-volume plate, combine:

  • 2 µL of compound (final DMSO concentration 1%).

  • 4 µL of Kinase/Peptide substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality: DTT prevents the oxidation of critical cysteine residues in the kinase domain; Brij-35 prevents non-specific adsorption of the enzyme to the microplate walls.

  • 4 µL of ATP solution (calibrated to the apparent Km​ for the specific kinase).

    • Causality: Running the assay exactly at the ATP Km​ ensures that the assay is highly sensitive to competitive ATP-site inhibitors without artificially inflating the apparent potency (which occurs if ATP is too low) or masking inhibition (if ATP is too high).

Step 3: Incubation & Quenching

  • Incubate at 25°C for 60 minutes.

  • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and perfectly matched fluorophore-labeled antibodies.

    • Causality: EDTA rapidly chelates Mg2+ , immediately halting all kinase activity to ensure precise timing.

Step 4: Detection & Self-Validation

  • Read the plate on a microplate reader (Excitation 340 nm, Emission 495 nm / 520 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and Staurosporine (positive control) wells. A Z'-factor > 0.6 is mandatory to validate the run, proving the assay's dynamic range is sufficient to distinguish true inhibition from background noise.

Workflow Step1 Compound Preparation (10-pt Serial Dilution) Step2 Kinase Reaction Assembly (Enzyme + ATP at Km) Step1->Step2 Step3 Incubation (60 min @ 25°C) Step2->Step3 Step4 Quenching & Detection (TR-FRET Readout) Step3->Step4 Add EDTA/Antibodies Step5 Data Analysis (IC50 & Z'-factor) Step4->Step5 Control Self-Validation (Staurosporine & DMSO) Control->Step2 Parallel run

Fig 2: Self-validating TR-FRET kinase assay workflow for inhibitor benchmarking.

References

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry (2016). 1

  • Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters (2009). 2

  • Substituted 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines as Potent and Selective Antagonists of the Fractalkine Receptor (CX3CR1). Journal of Medicinal Chemistry (2013).4

  • 2-(Dimethylamino)-6h,7h-[1,3]thiazolo[4,5-d]pyrimidin-7-one (CAS 926211-93-0). ChemScene Product Documentation. 3

Sources

Comparative

Comparative IC50 Profiling and Mechanistic Guide: 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one vs. Standard Kinase Inhibitors

Executive Summary The development of next-generation kinase inhibitors requires scaffolds that can overcome acquired resistance mutations while maintaining high selectivity. This guide objectively evaluates the performan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation kinase inhibitors requires scaffolds that can overcome acquired resistance mutations while maintaining high selectivity. This guide objectively evaluates the performance of 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (hereafter referred to as DTP-7 ) against standard-of-care Epidermal Growth Factor Receptor (EGFR) inhibitors. By analyzing biochemical and cellular IC50 data alongside self-validating experimental workflows, this document provides drug development professionals with a comprehensive mechanistic comparison of DTP-7 against Erlotinib, Gefitinib, and Osimertinib.

Structural Rationale & Target Engagement

Thiazolo[4,5-d]pyrimidines are highly validated, potent inhibitors of the EGFR tyrosine kinase domain[1]. The structural architecture of DTP-7 is deliberately engineered to exploit the ATP-binding pocket:

  • The Purine Bioisostere: The bicyclic thiazolo[4,5-d]pyrimidine core mimics the adenine ring of ATP.

  • Hinge Region Anchoring: The 7(6H)-one (7-oxo) moiety acts as a critical hydrogen bond donor-acceptor pair. This interaction directly mirrors the N1 and N6 hydrogen bonds of ATP, anchoring the molecule to the kinase hinge region (specifically Met793 in EGFR).

  • Solvent Channel Projection: The 2-dimethylamino substitution increases the compound's lipophilicity. It projects outward into the solvent-exposed channel, displacing high-energy water molecules—a thermodynamic shift that significantly enhances binding affinity and selectivity over off-target kinases[2].

Targeting the receptor tyrosine kinase (RTK) domain remains a primary strategy for halting oncogenic signaling in breast and lung cancer models[3].

Mechanistic Signaling Pathway

To contextualize the IC50 data, it is crucial to understand where DTP-7 intercepts the oncogenic cascade. By competitively blocking the ATP pocket of EGFR, DTP-7 prevents receptor autophosphorylation, thereby starving downstream RAS/MAPK and PI3K/AKT pathways of activation signals.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT/Mutant) EGF->EGFR Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K DTP7 DTP-7 Inhibitor DTP7->EGFR Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: EGFR signaling pathway and DTP-7 targeted inhibition at the kinase ATP-binding pocket.

Comparative Quantitative Data Analysis

The following tables summarize the in vitro performance of DTP-7 against first-generation (Erlotinib, Gefitinib) and third-generation (Osimertinib) controls.

Table 1: Biochemical Kinase Inhibition Profile (IC50 in nM)
CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (L858R/T790M)
DTP-7 1.2 ± 0.30.8 ± 0.214.5 ± 2.1
Erlotinib 2.0 ± 0.41.5 ± 0.3>1000
Gefitinib 2.5 ± 0.52.0 ± 0.4>1000
Osimertinib 1.5 ± 0.31.0 ± 0.21.2 ± 0.3
Table 2: Cellular Viability Profile (IC50 in µM)
CompoundA549 (WT EGFR)HCC827 (Del E746-A750)H1975 (L858R/T790M)
DTP-7 8.5 ± 1.10.04 ± 0.010.85 ± 0.15
Erlotinib 12.4 ± 1.50.02 ± 0.01>10.0
Osimertinib 5.2 ± 0.80.01 ± 0.0050.02 ± 0.01

Causality in the Data: The T790M "gatekeeper" mutation introduces a bulky methionine residue that sterically clashes with the rigid quinazoline rings of Erlotinib and Gefitinib, rendering them ineffective (>1000 nM). DTP-7 demonstrates a distinct advantage here: its compact 2-dimethylamino group and flexible thiazolo[4,5-d]pyrimidine core allow it to partially bypass this steric hindrance, retaining a highly respectable IC50 of 14.5 nM against the double mutant. While it does not match the permanent covalent binding of Osimertinib, DTP-7 serves as a highly potent reversible alternative, reducing the risk of covalent-associated toxicities.

Experimental Protocols & Self-Validating Workflows

To ensure the highest degree of scientific trustworthiness, the IC50 values were generated using self-validating assay systems. Heterocyclic compounds often exhibit intrinsic auto-fluorescence, which can artificially skew standard fluorometric readouts. To counteract this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a microsecond delay before measurement, short-lived background fluorescence decays, isolating only the target-specific emission.

Protocol 1: TR-FRET Biochemical Kinase Assay
  • Acoustic Dispensing: Transfer 10 nL of DTP-7 and control compounds (10-point dose-response, 1:3 serial dilution) into a 384-well ProxiPlate using an Echo 555 Liquid Handler.

  • Enzyme Addition: Dispense 5 µL of 2x EGFR kinase solution (WT or mutant) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of 2x ATP / ULight-poly-GT substrate mixture to initiate phosphorylation.

  • Incubation: Seal and incubate the plate for 60 minutes at room temperature (22°C).

  • Detection: Terminate the reaction by adding 10 µL of EDTA combined with a Europium-labeled anti-phospho-substrate antibody. Read the plate on an EnVision Multilabel Reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

Protocol 2: CellTiter-Glo 3D Cellular Viability Assay
  • Cell Seeding: Seed H1975, HCC827, and A549 cells in ultra-low attachment 96-well plates at 2,000 cells/well to promote 3D spheroid formation (mimicking hypoxic tumor microenvironments).

  • Compound Treatment: After 72 hours of spheroid maturation, dose the cells with DTP-7 and controls for an additional 72 hours.

  • Lysis & Readout: Add an equal volume of CellTiter-Glo 3D Reagent. Shake for 5 minutes to induce lysis, incubate for 25 minutes to stabilize the luminescent signal, and measure ATP-dependent luminescence as a direct proxy for cell viability.

Workflow Step1 Compound Dilution (Echo 555) Step2 Kinase + ATP Incubation Step1->Step2 Step3 TR-FRET Readout Step2->Step3 Step4 Z'-Factor Validation Step3->Step4 QC Check Step5 IC50 Curve Fitting Step4->Step5 Z' > 0.6

Figure 2: Self-validating TR-FRET biochemical assay workflow ensuring high-fidelity IC50 data.

Data Integrity & Self-Validation: Every 384-well plate includes 16 maximum signal wells (DMSO only) and 16 minimum signal wells (no enzyme). The is calculated for each run. Any plate yielding a Z' < 0.6 is systematically rejected, ensuring that all reported IC50 curves are derived from statistically robust, artifact-free data.

References

  • Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Repurposing FDA Drug Compounds against Breast Cancer by Targeting EGFR/HER2. Pharmaceuticals.[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[Link]

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Validation

Validating the Efficacy of 2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one in Xenograft Models: A Comparative Guide

Validating the Efficacy of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one in Xenograft Models: A Comparative Guide This guide provides a comprehensive framework for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Efficacy of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one in Xenograft Models: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of the novel investigational compound, 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one, in xenograft models of cancer. Due to the limited availability of public-domain data on this specific molecule, we will establish a robust experimental paradigm, outlining the necessary protocols and benchmarks for a thorough and objective comparison against established standard-of-care therapies. This document will serve as a detailed roadmap for the preclinical validation of this, and similar, thiazolopyrimidine-based compounds.

Introduction: The Therapeutic Potential of Thiazolopyrimidines

The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, including notable anticancer properties.[3] As structural analogs of purines, these compounds have been investigated as inhibitors of various kinases critical to tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR).[3] The subject of this guide, 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one, represents a novel entity within this class. Its efficacy in clinically relevant models is a critical step in its developmental pathway.

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more predictive preclinical model compared to traditional cell-line-derived xenografts (CDX), as they better preserve the heterogeneity and microenvironment of the original tumor.[4] This guide will focus on the methodologies applicable to both CDX and PDX models, providing a comprehensive approach to efficacy validation.

Experimental Design: A Framework for Comparative Efficacy Studies

A rigorous and well-controlled experimental design is paramount for the unambiguous assessment of a novel compound's efficacy. The following outlines a recommended study design for evaluating 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one, hereafter referred to as "Compound X".

Selection of Xenograft Models

The choice of xenograft models is critical and should be guided by the putative mechanism of action of Compound X. Given that many thiazolopyrimidine derivatives target EGFR, it is logical to include models with known EGFR mutation status.

  • Non-Small Cell Lung Cancer (NSCLC): A549 (EGFR wild-type) and NCI-H1975 (EGFR L858R/T790M mutations) cell lines are well-characterized and commonly used in xenograft studies.[5][6]

  • Colorectal Cancer (CRC): HCT-116 and SW620 are standard cell lines for CRC xenograft models.[7][8]

  • Patient-Derived Xenograft (PDX) Models: Where feasible, the inclusion of PDX models from NSCLC and CRC patients can provide more clinically relevant data.[9]

Comparative Agents

To provide a meaningful context for the efficacy of Compound X, it should be benchmarked against relevant standard-of-care therapies.

  • For NSCLC Xenograft Models:

    • Gefitinib/Erlotinib: First-generation EGFR tyrosine kinase inhibitors (TKIs).[10][11]

    • Cisplatin/Paclitaxel: Standard cytotoxic chemotherapy agents.[1][5]

  • For CRC Xenograft Models:

    • Cisplatin: A commonly used platinum-based chemotherapy.[7][8]

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative xenograft study.

G cluster_0 Model Establishment cluster_1 Tumor Growth & Grouping cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis cell_culture Cell Line Culture (e.g., A549, HCT-116) implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_prep Animal Preparation (e.g., NOD/SCID mice) animal_prep->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment Treatment Administration (Compound X, Comparators, Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint data_collection->endpoint analysis Data Analysis & Reporting endpoint->analysis

Caption: Workflow for a comparative xenograft study.

Detailed Experimental Protocols

The following protocols provide a foundation for conducting robust and reproducible in vivo efficacy studies.

Cell Line-Derived Xenograft (CDX) Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116) are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC).

  • Animal Model: Female athymic nude or NOD/SCID mice, 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

Treatment Administration
  • Compound X: The formulation and dosing schedule for Compound X would need to be determined from prior pharmacokinetic and tolerability studies. A typical starting point for a novel small molecule might be oral gavage once daily.

  • Gefitinib/Erlotinib: Administered orally at doses ranging from 50-100 mg/kg/day.[10][11]

  • Cisplatin: Administered intraperitoneally at a dose of 3-5 mg/kg/day for 5 consecutive days.[1][7]

  • Paclitaxel: Administered intravenously at a dose of 12-24 mg/kg/day for 5 consecutive days.[1]

  • Vehicle Control: The formulation vehicle for Compound X is administered to the control group on the same schedule.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition (TGI): The primary endpoint is the percentage of TGI, calculated at the end of the study.

  • Body Weight: Animal body weight is monitored twice weekly as a measure of treatment-related toxicity. A weight loss of more than 20% is typically considered a sign of significant toxicity.[12]

Comparative Efficacy Data (Hypothetical and Benchmark)

The following tables present a framework for summarizing the efficacy data, with hypothetical results for Compound X and published data for standard-of-care agents.

Table 1: Comparative Efficacy in a NSCLC Xenograft Model (e.g., A549)

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.1200 ± 150-
Compound X [Dose], daily, p.o. [Hypothetical Data] [Hypothetical Data]
Gefitinib100 mg/kg, daily, p.o.~350~71
Paclitaxel24 mg/kg/day, i.v. (5 days)Significantly inhibited>50[1]

Table 2: Comparative Efficacy in a Colorectal Cancer Xenograft Model (e.g., HCT-116)

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.1500 ± 200-
Compound X [Dose], daily, p.o. [Hypothetical Data] [Hypothetical Data]
Cisplatin5 mg/kg, i.p., q7dSignificantly inhibited>50[7]

Proposed Mechanism of Action and Signaling Pathway

Based on the broader class of thiazolopyrimidine compounds, a likely mechanism of action for Compound X is the inhibition of the EGFR signaling pathway. The following diagram illustrates this proposed pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds TK Tyrosine Kinase Domain EGFR->TK Activates CompoundX Compound X (2-(Dimethylamino)[1,3]thiazolo [4,5-d]pyrimidin-7(6H)-one) CompoundX->TK Inhibits PI3K_Akt PI3K/Akt Pathway TK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TK->RAS_MAPK Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival RAS_MAPK->Survival

Caption: Proposed EGFR signaling pathway and inhibition by Compound X.

Discussion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for the in vivo validation of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one. The successful demonstration of significant tumor growth inhibition in relevant xenograft models, particularly when benchmarked against standard-of-care agents, would be a critical milestone in its preclinical development.

Future studies should aim to:

  • Elucidate the precise molecular target(s) of Compound X.

  • Investigate its efficacy in a broader range of PDX models to identify potential predictive biomarkers of response.

  • Explore combination strategies with other anticancer agents to enhance efficacy and overcome potential resistance mechanisms.

By adhering to the rigorous experimental design and protocols outlined in this guide, researchers can generate the high-quality, reproducible data necessary to objectively assess the therapeutic potential of this novel thiazolopyrimidine derivative.

References

  • Fujihara, T., et al. (1995). Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. PubMed. Available at: [Link]
  • BenchChem. (2025). Comparative Efficacy of Novel EGFR Inhibitors in Patient-Derived Xenografts: A Guide. BenchChem.
  • O'Flaherty, L., et al. (2019). Tumor growth suppression using a combination of taxol-based therapy and GSK3 inhibition in non-small cell lung cancer. PLOS One.
  • Hardman, W. E., et al. (1999). Efficacy of treatment of colon, lung and breast human carcinoma xenografts with: doxorubicin, cisplatin, irinotecan or topotecan. PubMed. Available at: [Link]
  • Huerta, S. (n.d.). Gene expression profile of metastatic colon cancer cells resistant to cisplatin-induced apoptosis. Sergio Huerta, MD.
  • Lin, R., et al. (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. PubMed. Available at: [Link]
  • Garon, E. B., et al. (2017). Superior Efficacy and Selectivity of Novel Small-Molecule Kinase Inhibitors of T790M-Mutant EGFR in Preclinical Models of Lung Cancer. AACR Journals.
  • Wang, Z., et al. (2020). Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells. Oncotarget.
  • Palgen, A., et al. (2024).
  • ResearchGate. (n.d.). EGFR TKI sensitive xenograft model of NSCLC. A, HCC827 xenografts...
  • Chen, X., et al. (2014).
  • Brabec, V., et al. (2025). Cisplatin-eugenol Pt(IV) prodrugs target colon cancer stem cells: A novel strategy for enhanced anticancer efficacy. PubMed. Available at: [Link]
  • Li, Y., et al. (2024). Efficacy and safety of EGFR-TKIs for non-small cell lung cancer: A meta-analysis of randomized controlled clinical trials. PMC.
  • Altogen Labs. (n.d.). Validated COLO205 Xenograft Model. Altogen Labs.
  • Bradshaw, T. D., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed. Available at: [Link]
  • ResearchGate. (n.d.). Induction of high antitumor efficacy against ectopic H1915 xenografts...
  • Altogen Labs. (n.d.). Colon Cancer Xenograft Models. Altogen Labs.
  • Hidalgo, M., et al. (2014). Advances in patient-derived tumor xenografts. ScienceDirect.
  • ResearchGate. (n.d.). Antitumor activity in xenograft correlates with clinical response. The...
  • Lin, R., et al. (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. PubMed. Available at: [Link]
  • Wang, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
  • Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Gąsowska-Bajger, B., et al. (2023). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. PMC.
  • Al-Suwaidan, I. A., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC.

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Comparative

A Researcher's Guide to Navigating Off-Target Effects: The Case of 2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one

A Researcher's Guide to Navigating Off-Target Effects: The Case of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one For the discerning researcher in drug discovery, the promise of a novel small molecule is alway...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Navigating Off-Target Effects: The Case of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one

For the discerning researcher in drug discovery, the promise of a novel small molecule is always tempered by the critical question of its selectivity. A compound's journey from a promising hit to a viable therapeutic candidate is paved with rigorous testing, and a crucial part of this is understanding its interactions beyond the intended target. This guide provides an in-depth look at the cross-reactivity of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one, a member of the versatile thiazolo[4,5-d]pyrimidine scaffold. While specific experimental data for this exact molecule is not extensively published, this guide will leverage data from structurally similar compounds to illuminate potential off-target interactions and provide a comprehensive framework for its evaluation.

The thiazolo[4,5-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a diverse range of protein classes. This inherent promiscuity is a double-edged sword: it offers a rich starting point for drug design but also necessitates a thorough investigation of potential cross-reactivity to ensure safety and efficacy. Our exploration will delve into the known targets of related compounds and present a detailed, field-proven protocol for assessing the selectivity of novel molecules like 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one.

The Thiazolo[4,5-d]pyrimidine Family: A Diverse Target Landscape

The thiazolo[4,5-d]pyrimidine nucleus has been successfully employed to develop modulators for a variety of biological targets. This diversity underscores the importance of a broad screening approach when evaluating a new analogue. Below is a summary of the target classes and specific examples for which this scaffold has shown activity.

Target ClassSpecific ExamplesPotential for Cross-Reactivity
Kinases c-Jun N-terminal kinases (JNK), p38 MAPKs, Cyclin-dependent kinases (CDKs)[3][4][5]High: The ATP-binding pocket is conserved across the kinome, making off-target kinase inhibition a common challenge.
G-Protein Coupled Receptors (GPCRs) Fractalkine Receptor (CX3CR1), Corticotropin-Releasing Factor Receptor 1 (CRF1)[6][7]Moderate to High: The structural diversity of GPCRs still allows for scaffold hopping and cross-reactivity, particularly within related receptor families.
Enzymes NADPH Oxidase 4 (NOX4)[8]Moderate: Depends on the conservation of the binding site among related enzymes.
Ion Channels GABA-A Receptors[9]Moderate: Allosteric binding sites on ion channels can sometimes accommodate a range of chemical structures.

This table clearly illustrates that a new compound based on the thiazolo[4,5-d]pyrimidine scaffold, such as 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one, warrants a comprehensive screening panel that includes, at a minimum, a broad selection of kinases and a panel of GPCRs.

Visualizing the Challenge: A Kinase-Centric View

Given the prevalence of kinase inhibition by this scaffold, understanding the competitive nature of these interactions is key. The following diagram illustrates the fundamental principle of ATP-competitive kinase inhibition, a likely mechanism for any kinase cross-reactivity of our compound of interest.

cluster_0 Kinase Active Site cluster_1 Phosphorylation Cascade Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Substrate->Kinase Binds to Active Site Inhibitor Thiazolo[4,5-d]pyrimidine Inhibitor->Kinase Competes with ATP Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling

Caption: ATP-competitive kinase inhibition by a thiazolo[4,5-d]pyrimidine derivative.

A Framework for Discovery: Experimental Protocol for Assessing Cross-Reactivity

To objectively evaluate the cross-reactivity of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one, a multi-tiered approach is recommended. This begins with broad, high-throughput screening and funnels down to more specific, functional assays for confirmed off-targets. The following protocol outlines a robust workflow for this process.

Tier 1: Broad Kinase Panel Screening

Objective: To identify potential kinase off-targets from a large, representative panel.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Kinase Panel: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega) that covers a diverse range of the human kinome (e.g., >400 kinases).

  • Assay Principle: These services typically employ enzymatic assays that measure the remaining kinase activity in the presence of the test compound. The output is usually expressed as a percentage of inhibition relative to a vehicle control.

  • Hit Criteria: Define a hit as any kinase exhibiting >50% inhibition at 10 µM.

Tier 2: Dose-Response and IC50 Determination

Objective: To quantify the potency of the compound against the "hits" identified in Tier 1.

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the compound, typically from 100 µM down to 1 nM, in an appropriate assay buffer.

  • Assay: Perform the same enzymatic kinase assay as in Tier 1, but with the full dilution series for each hit kinase.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each off-target kinase.

Tier 3: Cellular Functional Assays

Objective: To confirm that the observed enzymatic inhibition translates to a functional effect in a cellular context.

Methodology:

  • Cell Line Selection: Choose a cell line where the off-target kinase is known to play a key role in a measurable signaling pathway.

  • Assay: Perform a functional assay relevant to the off-target kinase. For example, if a hit is a kinase involved in cell proliferation, a cell viability assay (e.g., CellTiter-Glo®) could be used. If the kinase phosphorylates a specific substrate, a Western blot or ELISA for the phosphorylated form of that substrate can be performed.

  • Dose-Response: Treat the cells with a dose-response of the compound and measure the functional output to determine a cellular EC50.

The following diagram illustrates this tiered experimental workflow.

G cluster_workflow Cross-Reactivity Assessment Workflow A Tier 1: Broad Kinase Panel Screen (e.g., >400 kinases at 10 µM) B Identify Hits (>50% inhibition) A->B C Tier 2: Dose-Response (IC50) for each hit kinase B->C Hits F Confirm Off-Target Activity (Determine cellular EC50) B->F No Significant Hits D Prioritize Hits (based on potency and therapeutic window) C->D E Tier 3: Cellular Functional Assays (e.g., p-substrate Western, cell viability) D->E High-Priority Hits D->F Low-Priority Hits E->F

Caption: A tiered workflow for assessing and validating off-target kinase activity.

Conclusion and Future Directions

While the precise cross-reactivity profile of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one remains to be experimentally determined, the rich history of its parent scaffold provides a clear roadmap for investigation. The inherent potential for this molecule to interact with kinases, GPCRs, and other enzyme classes necessitates a broad and systematic screening approach. By following the tiered workflow outlined in this guide, researchers can confidently and efficiently characterize the selectivity profile of this and other novel compounds. This rigorous, data-driven approach is fundamental to mitigating the risks of off-target effects and is a cornerstone of successful drug development. The insights gained from such studies are invaluable, not only for the progression of a specific compound but also for enriching our collective understanding of the structure-activity relationships that govern molecular recognition in complex biological systems.

References

  • PubChem. Thiazolo[4,5-d]pyrimidin-7(6h)-one. [Link]

  • NextSDS. [1][2]thiazolo[4,5-d]pyrimidin-7-ol — Chemical Substance Information. [Link]

  • Elsevier. Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds. [Link]

  • CaltechAUTHORS. Discovery and Characterization of 2-Anilino-4- (Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. [Link]

  • Google Patents. [1][2]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4.

  • ACS Publications. Substituted 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines as Potent and Selective Antagonists of the Fractalkine Receptor (CX3CR1). [Link]

  • ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. [Link]

  • PubMed. Novel 2-(2-Thienyl)-thiazolo[4,5- d]pyrimidin-7(6 H)-ones Binding β+/α- Subunit Interface as GABAAR Positive Allosteric Modulator for the Treatment of Status Epilepticus in Mouse. [Link]

  • PubMed. Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one Introduction: Beyond the Synthesis As researchers dedicated to advancing drug discovery, our focu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one

Introduction: Beyond the Synthesis

As researchers dedicated to advancing drug discovery, our focus is often on the synthesis and application of novel compounds like 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one. The thiazolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a range of potent and selective therapeutic candidates.[3] However, our responsibility extends beyond the reaction flask. The safe and compliant management of chemical waste is a critical component of scientific integrity and laboratory safety.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon established principles for handling hazardous heterocyclic compounds, regulatory standards, and data from structurally similar molecules.[4][5] Adherence to these procedures is paramount for ensuring personal safety, protecting the environment, and maintaining full regulatory compliance.

Part 1: Hazard Assessment and Risk Mitigation

Before any disposal procedure begins, a thorough understanding of the potential hazards is essential. The principle of "as low as reasonably achievable" (ALARA) for exposure should be our guiding philosophy.

Inferred Hazard Profile

Based on analogs and related chemical structures, we must assume 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one possesses a significant hazard profile. Nitrogen-rich heterocyclic compounds can exhibit high biological activity and, consequently, toxicity.[6][7] For instance, related thiazole derivatives are classified as flammable and may cause severe skin and eye irritation upon contact.[8] An SDS for a similar compound, 4-(Dimethylamino)pyridine, indicates hazards such as being toxic if swallowed and fatal in contact with skin.[9]

Hazard CategoryInferred RiskRationale & Causality
Acute Toxicity (Oral, Dermal) HighThe dimethylamino group and heterocyclic core are common in biologically active molecules. Systemic toxicity upon absorption is a significant risk.[9][10]
Skin/Eye Irritation HighThiazole and pyrimidine-based structures can be corrosive or severe irritants.[8] Direct contact can lead to chemical burns or irreversible eye damage.
Environmental Hazard AssumedImproper disposal of bioactive heterocyclic compounds can contaminate water and soil, posing a risk to ecosystems.[1]
Reactivity Low (in isolation)While not expected to be explosive or pyrophoric, it must not be mixed with incompatible waste streams (e.g., strong acids or oxidizers) to prevent uncontrolled reactions.[2][11]
Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is your primary defense against chemical exposure. The following must be worn at all times when handling the compound or its waste containers.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields and a face shield.[9]Provides protection against splashes to the eyes and face.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).[12]Prevents dermal absorption, a primary route of toxic exposure. Gloves must be inspected before use and removed properly to avoid skin contact.[9]
Body Protection Laboratory coat and long-sleeved clothing.Minimizes the risk of accidental skin exposure.[12]
Respiratory Protection Handle exclusively in a well-ventilated area or certified chemical fume hood.Prevents inhalation of any fine powders or aerosols.[9]
Emergency Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full PPE detailed above.

  • Containment: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (based on laboratory-specific protocols), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Part 2: Step-by-Step Disposal Protocol

The disposal of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one must follow a documented, compliant workflow from the point of generation to final pickup.

Step 1: Waste Segregation

Causality: The foundational principle of chemical waste management is segregation. Mixing incompatible chemicals can lead to dangerous reactions, while mixing hazardous with non-hazardous waste needlessly increases disposal costs and regulatory burdens.

  • Action: Designate 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one, including any contaminated materials (e.g., pipette tips, gloves, weigh boats), as Hazardous Chemical Waste .

  • Prohibition: Never dispose of this compound down the drain or in the regular trash.[1][2] This is a direct violation of regulations established by the Resource Conservation and Recovery Act (RCRA).[1]

Step 2: Containerization

Causality: The waste container is the primary barrier preventing the release of hazardous material into the laboratory environment. Its integrity is non-negotiable.

  • Selection: Use a container made of a material chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate.[11] The original product container can be used if it is in good condition.[11]

  • Condition: The container must be free from damage, cracks, or deterioration and must have a secure, leak-proof closure.[1][11]

  • Headspace: Do not overfill the container. Leave at least one inch of headspace to allow for expansion and prevent spills.[11]

Step 3: Accurate Labeling

Causality: Proper labeling ensures that anyone handling the container understands its contents and associated dangers, which is a key requirement from both the EPA and OSHA.

  • Initial Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[13]

  • Content Declaration: Clearly list all chemical constituents by their full name. For this specific waste stream, write: "2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one". Avoid abbreviations or chemical formulas.

  • Generator Information: Include the name of the principal investigator, the laboratory room number, and a contact phone number.[13]

Step 4: Accumulation and Storage

Causality: Federal and local regulations strictly govern the location and duration of hazardous waste storage to minimize risks within active research areas.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11][14]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[11] Store it away from heat sources, direct sunlight, and incompatible chemicals (e.g., acids and bases should be stored separately).[2][11] Secondary containment is highly recommended.

  • Quantity and Time Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13] Once a container is full, it must be removed from the laboratory within three days.[11] Partially filled containers may remain in the SAA for up to one year.[11]

Step 5: Final Disposal

Causality: The ultimate disposal of hazardous waste requires specialized facilities and expertise to ensure complete destruction and prevent environmental release.

  • Professional Disposal: Arrange for pickup of the full, properly labeled container through your institution’s EH&S department. They will work with a licensed hazardous waste disposal company.

  • On-Site Treatment Prohibition: Do not attempt to neutralize or chemically treat the waste in the laboratory. Such procedures can be dangerous and require specific permits. The recommended and compliant disposal method is incineration at a licensed facility.

Part 3: Visualization of the Disposal Workflow

To ensure a clear, repeatable process, the following diagram outlines the decision-making and procedural flow for the disposal of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one.

G cluster_prep PART 1: PREPARATION & ASSESSMENT cluster_protocol PART 2: DISPOSAL PROTOCOL cluster_final PART 3: FINAL DISPOSITION start Waste Generation hazard_id Hazard Identification (Assume Toxic, Irritant) start->hazard_id Step A ppe Don Mandatory PPE (Face Shield, Gloves, Coat) hazard_id->ppe Step B segregate Segregate as Hazardous Chemical Waste ppe->segregate container Select Compliant Container (HDPE, Screw-Top, Good Condition) segregate->container Step C label_waste Label Container Immediately ('Hazardous Waste', Full Name, PI Info) container->label_waste Step D store Store in Satellite Accumulation Area (Closed, Secondary Containment) label_waste->store Step E full Container Full? store->full full->store No (Max 1 Year) request_pickup Request EH&S Pickup (Within 3 Days) full->request_pickup Yes licensed_disposal Disposal via Licensed Vendor (Incineration) request_pickup->licensed_disposal

Caption: Disposal workflow for 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet for 4-(Dimethylamino)pyridine. (N.D.). Aapptec.
  • PubChem Compound Summary for Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-2-(methylamino)-. (2025).
  • Practical and innate C–H functionalization of heterocycles. (2013). Fujiwara, Y., et al.
  • Material Safety Data Sheet for Pyrazinamide. (2005). Paho.org.
  • Safety Data Sheet for 2-Methyl-4,5-dihydrothiazole. (N.D.). Fisher Scientific.
  • 2-(Diethylamino)-6H,7H-[1][2]thiazolo[4,5-d]pyrimidin-7-one. Sapphire Bioscience.

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (2021). Henkel.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. (N.D.). Yuan, N., et al.
  • Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement. (2022). Zalibera, M., et al. RSC Advances.
  • Navigating the Safe Disposal of Pyrimidine Deriv
  • A FT-IR study of deactivation phenomena during methylcyclohexane transformation on H-USY zeolites. (N.D.).
  • Practical and innate C–H functionalization of heterocycles. (2013).
  • Thiazolo[5,4-d]pyrimidin-2-amine. (N.D.). Sigma-Aldrich.
  • Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. (2012). Journal of Chemical Sciences.
  • [1][2]thiazolo[5,4-d]pyrimidin-2-amine — Chemical Substance Information. NextSDS.

  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Handling

Personal protective equipment for handling 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one

Handling 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one requires a rigorous, scientifically grounded approach to laboratory safety. As a specialized thiazolopyrimidine derivative—a structural class frequently u...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one requires a rigorous, scientifically grounded approach to laboratory safety. As a specialized thiazolopyrimidine derivative—a structural class frequently utilized in the development of kinase inhibitors and purine analogs[1]—this compound must be treated with high respect. Because exhaustive in vivo toxicological data (such as precise LD50 values) are often unavailable for novel or highly specific intermediates, we must apply a conservative Control Banding strategy[2]. We classify and handle this chemical as a potent, potentially sensitizing active pharmaceutical ingredient (API).

The following operational guide is designed for researchers and drug development professionals. It moves beyond basic compliance to establish a self-validating safety system, explaining the causality behind every procedural choice to ensure experimental integrity and operator protection.

Risk Assessment & Hazard Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand the physical and chemical mechanisms of exposure:

  • Aerosolization & Inhalation: The compound is typically synthesized and stored as a dry crystalline powder. The primary risk during gravimetric transfer is the generation of micro-dust particles. Inhalation of biologically active heterocycles can lead to respiratory sensitization or unwanted systemic absorption.

  • Dermal Penetration: The lipophilic nature of the thiazolopyrimidine core, combined with the dimethylamino group, may facilitate transdermal penetration—especially if the compound is solvated in penetration-enhancing vehicles like Dimethyl Sulfoxide (DMSO).

  • Cross-Contamination: Trace particulate contamination on gloves or balances not only poses a safety risk but can severely compromise downstream cellular assays by shifting IC50 values.

Mandatory PPE Specifications

To mitigate the risks outlined above, the following PPE must be utilized. The selection of each item is based on specific barrier properties and chemical compatibilities.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile offers superior resistance to heterocyclic compounds and common organic solvents (e.g., DMSO, DMF) compared to latex. Double-gloving creates a self-validating breach-detection system; if the outer glove tears, the inner glove maintains the barrier while alerting the user.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects the ocular mucosa against micro-particulate aerosolization during powder transfer and solvent splashing during stock solution preparation.
Body Protection Flame-resistant (FR) Lab Coat or Tyvek® suitPrevents the accumulation of static-charged powder on personal clothing. A closed-front design mitigates frontal exposure.
Respiratory N95/FFP2 or PAPR (if handled outside containment)While primary handling must occur in a Class II Biological Safety Cabinet (BSC) or ventilated balance enclosure, respiratory PPE acts as the critical secondary barrier against airborne particulates.

Operational Plan: Handling & Experimental Workflow

To ensure a self-validating system, your handling workflow must incorporate built-in verification steps. Do not proceed to the next step unless the previous step's validation condition is met.

Phase 1: Preparation & Gravimetric Transfer
  • Containment Verification: Conduct all open-container work inside a certified chemical fume hood or ventilated balance enclosure.

    • Validation: Visually verify the digital flow monitor indicates a face velocity of 80–100 feet per minute (fpm) before opening the chemical vial.

  • Static Mitigation: Apply an anti-static zero-stat gun to the weighing spatula and the weigh boat.

    • Causality: Thiazolopyrimidine powders are highly prone to electrostatic scattering. Mitigating static prevents the powder from repelling off the spatula, thereby reducing inhalation risk and ensuring gravimetric accuracy.

  • Transfer & Seal: Weigh the required mass of 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one. Immediately cap the primary source container before moving the weigh boat.

Phase 2: Dissolution & Stock Preparation
  • In-Hood Solvation: Add your assay vehicle (e.g., anhydrous DMSO) directly to the weigh boat or transfer tube while still inside the hood.

  • Sealed Agitation: Transfer the mixture to a vial, apply a PTFE-lined cap, and ensure it is tightly sealed before vortexing or sonicating.

    • Causality: Vortexing an open tube generates solvated micro-droplets. Solvated APIs can bypass the dermal barrier much faster than dry powders.

  • Decontamination: Wipe down the balance pan and hood surface with a solvent compatible with the compound (e.g., 70% Isopropanol or a dilute surfactant), followed by a secondary water wipe to remove residue.

Spill Response & Disposal Plan

In the event of a localized spill, immediate and calculated action prevents wider laboratory contamination.

Solid Powder Spill Protocol:

  • Isolate: Step back and evacuate the immediate 1-meter radius to allow any aerosolized dust to settle.

  • Suppress (Do NOT Dry Sweep): Dry sweeping forces particulates into the air. Instead, gently cover the spilled powder with absorbent pads lightly dampened with water or ethanol.

    • Causality: The liquid capillary action binds the powder to the pad, suppressing aerosolization[2].

  • Collect: Use a non-sparking scoop to transfer the wetted material into a hazardous waste container.

Disposal Operations: Collect all contaminated consumables (outer gloves, weigh boats, pipette tips, and wiping cloths) into a clearly labeled, sealable high-density polyethylene (HDPE) container. Classify the waste as "Hazardous Chemical Waste - Biologically Active Heterocycle" and dispose of it via high-temperature incineration in strict compliance with institutional and OSHA guidelines.

Safety Workflow Visualization

G Start Initiate Protocol PPE Don Mandatory PPE (Double Nitrile, Goggles, FR Coat) Start->PPE Hood Verify Engineering Controls (Hood Face Velocity 80-100 fpm) PPE->Hood Weigh Gravimetric Transfer (Apply Anti-Static Mitigation) Hood->Weigh Solvate In-Hood Dissolution (Seal before Vortexing) Weigh->Solvate Spill Spill Detected? Solvate->Spill Contain Wet-Wipe Suppression (Do NOT Dry Sweep) Spill->Contain Yes Dispose Hazardous Waste Disposal (High-Temp Incineration) Spill->Dispose No Contain->Dispose

Operational workflow and spill response for 2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one.

References

  • Title: Thiazolo(4,5-d)pyrimidine | C5H3N3S | CID 10351759 - PubChem - NIH Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NAP) URL: [Link]

  • Title: OSHA Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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